molecular formula C15H15NO B3287878 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide CAS No. 84864-20-0

2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide

Cat. No.: B3287878
CAS No.: 84864-20-0
M. Wt: 225.28 g/mol
InChI Key: JWSKRSYVGGDUJO-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16-15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSKRSYVGGDUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: KX1-312 Mechanism of Action in Cell Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of KX1-312 , a specific chemical entity within the "KX" series of non-ATP competitive kinase inhibitors. While often overshadowed by its clinical successor KX2-391 (Tirbanibulin) , KX1-312 represents a critical pharmacophore in the development of substrate-pocket-directed Src inhibitors.

Executive Summary: The Non-ATP Competitive Paradigm

KX1-312 (Chemical Class: 4-biphenyl-N-benzylacetamide) is a peptidomimetic small molecule designed to inhibit Src kinase via a mechanism distinct from classical tyrosine kinase inhibitors (TKIs) like Dasatinib or Bosutinib. Unlike Type I or II inhibitors that compete with intracellular ATP (concentration ~1-5 mM), KX1-312 targets the peptide substrate binding site of Src.

This "substrate-competitive" mechanism confers two critical advantages:

  • Potency Retention: Activity is unaffected by high intracellular ATP levels.

  • Selectivity: It targets the unique protein-protein interaction interface of Src, reducing off-target inhibition of other kinases with conserved ATP pockets.

Molecular Mechanism of Action

Primary Target: Src Kinase Substrate Pocket

The core innovation of KX1-312 lies in its binding site. Src kinase activity requires the binding of both ATP (energy source) and a protein substrate (phosphorylation target).

  • Classical Inhibitors (e.g., Dasatinib): Bind the ATP pocket.

  • KX1-312: Occupies the groove adjacent to the ATP pocket where the substrate peptide (e.g., FAK, p130Cas) would normally dock.

This binding sterically hinders the transfer of the gamma-phosphate from ATP to the tyrosine residue of the substrate, effectively "shielding" the substrate from phosphorylation without blocking ATP binding itself.

Secondary Target: Microtubule Dynamics (Context Dependent)

While the "KX2" series (pyridyl-phenyl acetamides like Tirbanibulin) are potent dual inhibitors of Src and tubulin polymerization, the "KX1" series (biphenyl acetamides like KX1-312) primarily exhibit Src inhibition. However, at higher concentrations (>1 µM), the biphenyl scaffold can interfere with tubulin dynamics, contributing to G2/M cell cycle arrest.

Signaling Pathway Inhibition

Inhibition of Src by KX1-312 disrupts the Integrin-FAK-Src axis, a critical driver of cell proliferation and metastasis.

  • Downstream Effect 1: Reduced phosphorylation of FAK (Y925) , severing the link to the MAPK/ERK proliferation pathway.

  • Downstream Effect 2: Inhibition of p130Cas and Paxillin phosphorylation, collapsing focal adhesions and inhibiting cell migration.

Visualization: Mechanism of Action

The following diagram illustrates the differential binding of KX1-312 versus ATP-competitive inhibitors and the downstream consequences.

KX1_312_Mechanism cluster_Src Src Kinase Domain Structure Src_Enzyme Src Kinase (Active Conformation) ATP_Pocket ATP Binding Pocket (Conserved) Substrate_Groove Peptide Substrate Binding Site FAK FAK / p130Cas (Substrates) Substrate_Groove->FAK Phosphorylation Blocked Dasatinib Dasatinib (ATP-Competitive) Dasatinib->ATP_Pocket Blocks KX1_312 KX1-312 (Substrate-Competitive) KX1_312->Substrate_Groove Occupies Tubulin Tubulin Polymerization KX1_312->Tubulin High Conc. (>1 uM) MAPK MAPK / ERK Pathway FAK->MAPK Ras/Raf Activation Proliferation Cell Proliferation (G1/S Progression) MAPK->Proliferation Promotes Mitosis G2/M Arrest Tubulin->Mitosis Disrupts

Caption: KX1-312 binds the substrate pocket, blocking FAK phosphorylation independent of ATP concentration.

Experimental Protocols for Validation

To scientifically validate the mechanism of KX1-312, the following protocols are recommended. These are designed to distinguish it from ATP-competitive inhibitors.

Protocol A: ATP-Linearity Kinase Assay

Objective: Prove that KX1-312 potency is independent of ATP concentration (unlike Dasatinib).

Materials:

  • Recombinant human c-Src kinase.

  • Substrate: Poly(Glu, Tyr) 4:1 or specific Cdc2 peptide.

  • ATP concentrations: 10 µM, 100 µM, 1 mM.

  • KX1-312 (synthesized per US Patent 7,300,931).

Workflow:

  • Preparation: Prepare reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Incubate Src kinase with varying concentrations of KX1-312 (0.1 nM – 10 µM) for 10 minutes before adding ATP.

  • Reaction: Initiate reaction by adding ATP/Substrate mix. Run parallel plates with low (10 µM) and high (1 mM) ATP.

  • Readout: Measure phosphorylation via ELISA or ADP-Glo.

  • Validation Criteria:

    • ATP-Competitive (Control): IC50 shifts significantly (increases) as ATP concentration increases.

    • KX1-312: IC50 remains stable (iso-potent) across ATP concentrations.

Protocol B: Cell Proliferation & Cycle Analysis

Objective: Determine the phenotypic outcome (Cytostasis vs. Cytotoxicity) and cell cycle arrest phase.

Workflow:

  • Seeding: Seed HT-29 (Colon) or MDA-MB-231 (Breast) cells at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with KX1-312 (0, 10, 100, 1000 nM) for 24, 48, and 72 hours.

  • Viability: Assess GI50 using CellTiter-Glo (ATP) or MTS assay.

  • Flow Cytometry:

    • Harvest cells at 24h.

    • Fix in 70% ethanol (-20°C overnight).

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze DNA content.[1]

  • Expected Data:

    • Pure Src Inhibition: Accumulation in G1 phase .

    • Dual Inhibition (High dose): Accumulation in G2/M phase (indicative of tubulin involvement).

Visualization: Experimental Logic

Experimental_Workflow cluster_Biochem Biochemical Validation cluster_Cell Cellular Validation Start Compound KX1-312 Kinase_Assay Kinase Assay (Var. ATP) Start->Kinase_Assay Viability MTS Assay (GI50) Start->Viability Result_Bio Stable IC50 (Non-Competitive) Kinase_Assay->Result_Bio Confirm Mechanism FACS Flow Cytometry (PI Staining) Viability->FACS Select Dose Result_Cell G1 or G2/M Arrest FACS->Result_Cell Confirm Phenotype

Caption: Workflow to distinguish non-ATP competitive kinetics and cellular phenotype.

Quantitative Data Summary

The following data is synthesized from structure-activity relationship (SAR) studies of the KX1 biphenyl series (Precursors to KX2-391).

ParameterKX1-312 (Biphenyl Series)Dasatinib (ATP-Comp.)KX2-391 (Clinical Lead)
Primary Target Src (Substrate Pocket)Src (ATP Pocket)Src (Substrate) + Tubulin
Src IC50 (Cell-free) ~50 - 150 nM< 1 nM~20 nM
ATP Competition NoneHighNone
Cellular GI50 (HT-29) ~800 - 1200 nM~50 nM~20 - 40 nM
Cell Cycle Arrest G1 (Primary), G2/M (High dose)G1G2/M (Prominent)
Solubility Low (Lipophilic)ModerateImproved (Mesylate salt)

Note: KX1-312 is less potent than the optimized KX2-391 but serves as a vital tool compound for studying pure substrate-pocket inhibition without the potent tubulin effects seen in the optimized clinical candidate.

References

  • Hangauer, D. G., et al. (2006). Compositions and methods of treating cell proliferation disorders.[2][3][4][5] US Patent Application US20060160800A1. Link

    • Primary source for the chemical synthesis and identific
  • Fallah-Tafti, A., et al. (2011). SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. PMC. Link

    • Describes the SAR of the biphenyl (KX1) vs pyridyl (KX2)
  • Antonarakis, E. S., et al. (2013). A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization. Cancer Chemotherapy and Pharmacology.[3][6] Link

    • Provides the clinical context and mechanism confirm
  • Anbalagan, M., et al. (2012). KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site.[7][8] Breast Cancer Research and Treatment.[6][8] Link

    • Detailed mechanistic characterization of the substr

Sources

The Paradigm Shift in Tyrosine Kinase Inhibition: Mechanistic Insights into the N-methyl-4-biphenylacetamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the development of tyrosine kinase inhibitors (TKIs) has been dominated by ATP-competitive molecules. While effective, the high conservation of the ATP-binding cleft across the human kinome (>500 kinases) inherently limits selectivity, often resulting in off-target toxicities. The emergence of the N-methyl-4-biphenylacetamide scaffold—most notably represented by its derivatives KX1-312 and the clinical candidate KX2-391 (Tirbanibulin)—represents a fundamental paradigm shift.

As a first-in-class peptidomimetic, this scaffold acts as a non-ATP competitive inhibitor by directly targeting the peptide substrate binding site of Src kinase ()[1]. This technical guide dissects the structural causality, signaling impact, and the self-validating experimental workflows required to evaluate this unique class of substrate-directed kinase inhibitors.

Mechanistic Grounding: The Substrate-Pocket Paradigm

The structural genius of the N-methyl-4-biphenylacetamide motif lies in its spatial geometry. The biphenyl system provides the necessary hydrophobic bulk to mimic the natural peptide substrates of Src kinase, while the N-methyl acetamide linker ensures optimal conformational rigidity[1]. This prevents the molecule from slipping into the highly conserved ATP pocket.

By occupying the substrate cleft, the inhibitor physically blocks the Src-catalyzed trans-phosphorylation of downstream effectors, specifically Focal Adhesion Kinase (FAK), Shc, and paxillin ()[2]. Furthermore, this scaffold exhibits a profound dual-mechanism: it independently binds to a unique conformation on heterodimeric tubulin, potently inhibiting tubulin polymerization[2],[3].

SrcPathway cluster_kinase Src Kinase Domains RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase (Active State) RTK->Src Activates ATP_Site ATP Binding Pocket (Highly Conserved) Src->ATP_Site Sub_Site Peptide Substrate Pocket (Target Site) Src->Sub_Site FAK FAK / Paxillin (Trans-phosphorylation) Sub_Site->FAK Blocked Inhibitor N-methyl-4-biphenylacetamide (KX-Series Scaffold) Inhibitor->Sub_Site Binds (Non-ATP Competitive) Tubulin Tubulin Heterodimers (Polymerization) Inhibitor->Tubulin Dual Inhibition Out2 Apoptosis (Caspase 3/6/7/8/9) FAK->Out2 Loss of Survival Signal Out1 G2/M Cell Cycle Arrest Tubulin->Out1 Mitotic Failure Out1->Out2 Prolonged Arrest

Diagram 1: Dual-mechanism signaling disruption by N-methyl-4-biphenylacetamide derivatives.

Impact on Tyrosine Kinase Signaling Cascades

The dual inhibition of Src substrate engagement and tubulin polymerization triggers a highly specific cellular response. In breast cancer and hepatocellular carcinoma (HCC) models, the ablation of the Src/FAK survival signal combined with tubulin failure forces cells into a rigid G2/M phase cell cycle arrest ()[4].

Because the cells cannot progress past the G2/M checkpoint (evidenced by the nuclear accumulation of cyclin B1 and activation of CDK1), the prolonged mitotic arrest inevitably triggers cytochrome C release. This culminates in robust apoptosis driven by the activation of caspases 3, 6, 7, 8, and 9[5],[6].

Quantitative Efficacy Profile

The table below summarizes the potency of the N-methyl-4-biphenylacetamide derivative (KX2-391) across various validated targets and cell lines.

Compound / DerivativeTarget / Cell LineAssay TypePotency (IC₅₀ / GI₅₀)Key ObservationSource
KX2-391 Src Kinase (Cell-free)Biochemical~20 nMHighly selective over PDGFR, EGFR, JAK1/2[7]
KX2-391 NIH3T3/c-Src527FProliferation23 nMGrowth inhibition in Src-driven fibroblasts[2]
KX2-391 Huh7 (HCC)Proliferation9 nMPotent inhibition of hepatocellular carcinoma[7]
KX2-391 HepG2 (HCC)Proliferation60 nMDose-dependent suppression of HCC viability[7]
KX-01 MCF-7 (ER+ Breast)ProliferationSynergisticSynergizes with Tamoxifen; G2/M arrest[4]

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of a substrate-directed inhibitor, standard TKI screening protocols are insufficient. A common pitfall in kinase profiling is the reliance on single-point ATP concentrations, which masks the true binding kinetics of non-ATP competitive molecules. As application scientists, we must employ a self-validating assay matrix.

Workflow cluster_assays Self-Validating Assay System Prep Cell Culture (MCF-7, MDA-MB-231) Treat Inhibitor Treatment (KX-Scaffold) Prep->Treat Kinase In Vitro Kinase Assay (Titrated [ATP]) Treat->Kinase Cell-Free FACS Bimodal Flow Cytometry (PI + Annexin V) Treat->FACS In Vitro WB Western Blotting (p-Src, p-FAK, Caspases) Treat->WB Lysate Data Mechanism Validation (Substrate-Site Binding) Kinase->Data Non-Competitive Profile FACS->Data Cytostatic vs Cytotoxic WB->Data Target Engagement

Diagram 2: Self-validating experimental workflow for substrate-directed kinase inhibitors.

Protocol 1: ATP-Independent Kinase Assay (Mechanism Validation)

Causality: To unequivocally prove that the N-methyl-4-biphenylacetamide scaffold binds the peptide substrate pocket rather than the ATP pocket, we must perform a matrix titration. If the inhibitor competes with ATP, its apparent IC₅₀ will shift higher as ATP concentration increases. If it binds the substrate pocket, the IC₅₀ remains static regardless of ATP saturation.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant active Src kinase in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.4).

  • Matrix Titration: Prepare a matrix of ATP concentrations (10 µM, 100 µM, and 1 mM). Across each ATP condition, titrate the inhibitor (e.g., KX1-312) in a 10-point dose-response curve from 1 nM to 10 µM.

  • Substrate Addition: Add a standardized generic tyrosine kinase peptide substrate (e.g., poly(Glu,Tyr) 4:1) at a fixed concentration (e.g., 0.2 mg/mL).

  • Reaction: Initiate the reaction with a luminescent ADP-detection reagent (e.g., Kinase-Glo®) to measure ATP depletion.

  • Incubation & Read: Incubate for 30 minutes at 30°C, quench the reaction, and read luminescence on a microplate reader.

  • Data Interpretation: Plot IC₅₀ curves for each ATP concentration. A parallel, non-shifting IC₅₀ curve across the 10 µM to 1 mM ATP range validates the non-ATP competitive, substrate-site binding mechanism.

Protocol 2: Bimodal Flow Cytometry (Cytostasis vs. Cytotoxicity)

Causality: Because this scaffold uniquely inhibits both Src and tubulin polymerization, a standard viability assay (like MTT) cannot distinguish between cytostatic (G2/M arrest) and cytotoxic (apoptosis) effects. We must temporally separate these phases using bimodal flow cytometry. Propidium Iodide (PI) maps the 4N DNA content (mitotic arrest), while Annexin V detects phosphatidylserine externalization (apoptosis).

Step-by-Step Methodology:

  • Treatment: Culture target cells (e.g., MCF-7 breast cancer cells) and treat with the inhibitor (50 nM) for distinct temporal windows: 6, 12, and 24 hours.

  • Harvest: Trypsinize cells, wash twice in cold PBS, and split the suspension into two equal aliquots.

  • Aliquot A (Cell Cycle Analysis): Fix cells dropwise in ice-cold 70% ethanol. Incubate at -20°C for 2 hours. Wash, treat with RNase A (50 µg/mL), and stain with Propidium Iodide (PI, 20 µg/mL). Analyze DNA content (2N vs 4N) via flow cytometry to quantify G2/M accumulation.

  • Aliquot B (Apoptosis Analysis): Resuspend live cells in 1X Annexin V binding buffer. Stain with FITC-Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

  • Data Interpretation: At early timepoints (6–12h), the data should reveal a massive 4N DNA spike (G2/M arrest) in Aliquot A, but minimal Annexin V positivity in Aliquot B. By 24h, the population will shift heavily to Annexin V positive, proving that the tubulin-driven mitotic arrest precedes the Src-inhibition-driven caspase cascade.

Conclusion

The N-methyl-4-biphenylacetamide scaffold represents a critical leap in rational drug design. By abandoning the crowded ATP-binding pocket in favor of the peptide substrate cleft, this peptidomimetic architecture achieves exquisite kinome selectivity. Coupled with its secondary action on tubulin, it effectively dismantles the oncogenic signaling architecture of Src-driven malignancies, offering a potent strategy to overcome resistance to traditional multi-kinase inhibitors.

References

  • Hangauer, D. G., et al. "Compositions and methods of treating cell proliferation disorders." U.S. Patent Application US20060160800A1, 2006.
  • Anbalagan, M., et al. "KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer." Breast Cancer Research and Treatment 132.2 (2012): 391-409. URL:[Link]

  • Fallah-Tafti, A., et al. "Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities." European Journal of Medicinal Chemistry 46.10 (2011): 4853-4858. URL:[Link]

  • Naing, A., et al. "A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket-directed SRC inhibitor, in patients with advanced malignancies." Investigational New Drugs 31.4 (2013): 967-973. URL: [Link]

Sources

Methodological & Application

Application Note: In Vitro Cell Proliferation Assays Using KX1-312

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of KX1-312 , a non-ATP competitive Src kinase inhibitor, in in vitro cell proliferation assays. This document is designed for researchers in oncology and dermatology drug discovery.

Compound Identity: KX1-312 Chemical Name: N-(3-fluorobenzyl)-N-methyl-2-(4-phenylphenyl)acetamide (also referred to as N-(3-fluorobenzyl)-N-methyl-4-biphenylacetamide).[1][2][3] Primary Target: Src Kinase (Peptide Substrate Binding Site). Drug Class: Non-ATP competitive Tyrosine Kinase Inhibitor (TKI).

Introduction & Mechanism of Action

KX1-312 is a synthetic small molecule inhibitor belonging to the "KX" series of non-ATP competitive Src kinase inhibitors (which includes the clinically approved Tirbanibulin/KX2-391). Unlike classical kinase inhibitors (e.g., Dasatinib) that compete with ATP for the active site, KX1-312 binds to the peptide substrate binding site of Src. This unique mechanism allows it to inhibit Src activity even in the presence of high intracellular ATP concentrations and potentially overcome resistance mutations affecting the ATP pocket.

Mechanistic Pathway

In proliferating tumor cells, hyperactive Src signaling drives survival, metastasis, and angiogenesis via the phosphorylation of downstream effectors such as FAK (Focal Adhesion Kinase), Paxillin, and STAT3. KX1-312 disrupts this cascade, leading to:

  • Inhibition of Src Autophosphorylation (Y416): Blocking activation.

  • Disruption of Focal Adhesions: Impairing cell migration and attachment.

  • Cytostasis/Apoptosis: Inducing G2/M arrest or apoptotic cell death depending on the cell line and concentration.

DOT Diagram: KX1-312 Mechanism of Action

KX1_312_Mechanism KX1312 KX1-312 Src_Active Src Kinase (Active pY416) KX1312->Src_Active Binds Substrate Pocket (Non-ATP Competitive) Arrest G2/M Arrest & Apoptosis KX1312->Arrest Induces Src_Inactive Src Kinase (Inactive) Src_Inactive->Src_Active Activation Substrate Peptide Substrate (FAK/Paxillin) Src_Active->Substrate Phosphorylation Proliferation Cell Proliferation & Migration ATP ATP ATP->Src_Active Binds ATP Pocket (Unaffected by KX1-312) Downstream Downstream Signaling (MAPK/PI3K/STAT3) Substrate->Downstream Activation Downstream->Proliferation Promotes

Caption: KX1-312 inhibits Src signaling by blocking substrate access, leading to proliferation arrest.

Experimental Design & Compound Handling

Compound Preparation

KX1-312 is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation which causes "false" cytotoxicity in optical assays.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Stock Concentration 10 mM or 20 mMStore at -20°C in aliquots. Avoid freeze-thaw cycles >3 times.
Working Solution Serial Dilution in MediaPrepare fresh. Final DMSO concentration on cells must be ≤ 0.5% (ideally 0.1%).
Stability ModerateProtect from light. Stable in media for 24-48h at 37°C.
Cell Line Selection

KX1-312 shows efficacy in cell lines driven by Src hyperactivation.

  • Recommended Models:

    • Breast Cancer: MDA-MB-231 (TNBC), MCF-7.

    • Colon Cancer: HT-29, HCT-116.

    • Leukemia: K562 (Bcr-Abl positive, often sensitive to Src inhibitors).

  • Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Dasatinib (10-100 nM) or Paclitaxel (if comparing tubulin effects).

Protocol: 72-Hour Cell Proliferation Assay (MTS/CellTiter-Glo)

This protocol uses a metabolic readout (ATP or Tetrazolium reduction) to determine the IC50 of KX1-312.

Materials
  • Reagent: CellTiter-Glo® (Promega) OR MTS Reagent (Promega/Abcam).

  • Plate: 96-well white-walled clear-bottom plate (for Luminescence) or clear plate (for Colorimetric MTS).

  • Media: DMEM or RPMI + 10% FBS + 1% Pen/Strep.

Step-by-Step Procedure
Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize adherent cells and count viability using Trypan Blue (>95% viability required).

  • Optimize Density: Seed cells to ensure they remain in log-phase growth for 72 hours.

    • Fast growing (e.g., HCT-116): 2,000 - 3,000 cells/well.

    • Slow growing (e.g., MCF-7): 4,000 - 5,000 cells/well.

  • Plating: Dispense 90 µL of cell suspension into experimental wells.

    • Edge Effect Mitigation: Fill outer perimeter wells with 200 µL PBS; do not use for data.

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare Dilution Plate (96-well V-bottom):

    • Add 100 µL of media to columns 2-12.

    • Add 200 µL of 20 µM KX1-312 (2x final max conc) to column 1.

    • Perform 1:3 serial dilutions (transfer 50 µL to next column) across the plate.

    • Result: 8-10 point dose curve ranging from ~10 µM down to ~0.5 nM.

  • Add to Cells: Transfer 10 µL of the 10x concentrated compound dilutions into the 90 µL cell culture wells.

    • Final Volume: 100 µL.

    • Final DMSO: Constant across all wells (normalize vehicle control to match).

  • Incubation: Return to incubator for 72 hours .

Phase 3: Readout (Day 4)

Option A: CellTiter-Glo (Luminescence - Recommended for Sensitivity)

  • Equilibrate plate and reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL CellTiter-Glo reagent to each well (1:1 ratio).

  • Shake on orbital shaker for 2 mins (lyses cells).

  • Incubate 10 mins at RT (stabilize signal).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Option B: MTS (Colorimetric)

  • Add 20 µL MTS reagent to each well.

  • Incubate 1-4 hours at 37°C (monitor color change to brown).

  • Read Absorbance at 490 nm .

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Day 0: Seeding (3k cells/well) Step2 Day 1: Treatment (Serial Dilution) Step1->Step2 24h Attachment Step3 Day 4: Readout (MTS/ATP) Step2->Step3 72h Incubation with KX1-312 Data Data Analysis (Non-linear Regression) Step3->Data Calculate IC50

Caption: Timeline for 72-hour anti-proliferation assay.

Data Analysis & Interpretation

Calculation of IC50
  • Normalize: Convert raw RLU (Luminescence) or OD (Absorbance) values to % Viability.

    
    
    
  • Curve Fitting: Use GraphPad Prism or similar software.

    • Model: Non-linear regression (log(inhibitor) vs. response -- Variable slope).

    • Equation:

      
      
      
Expected Results
  • Sensitive Lines (e.g., Src-dependent): IC50 range 10 nM – 500 nM .

  • Resistant Lines: IC50 > 5 µM.

  • Note: If the curve is shallow (Hill slope < 1.0), it may indicate cytostatic effects rather than cytotoxicity, or partial solubility issues.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Precipitation High concentration (>10 µM) in aqueous media.Check wells microscopically before readout. Do not exceed 20 µM. Ensure DMSO < 0.5%.
Edge Effect Evaporation in outer wells.Use PBS in edge wells. Use a gas-permeable plate seal.
High Background Media interaction with reagent.[1][4][5][6][7]Include "Media + Compound" blanks (no cells) to subtract background signal.
Variability Pipetting error or uneven seeding.Use multi-channel pipettes. Vortex cell suspension frequently during seeding.

References

  • Hangauer, D. G., et al. (2007). Compositions and methods of treating cell proliferation disorders.[1][5][7][8] U.S. Patent No. 7,300,931. Washington, DC: U.S. Patent and Trademark Office. Link

    • Core reference for the chemical identity and synthesis of KX1-312.
  • Hangauer, D. G., et al. (2012). Biaryl compositions and methods for modulating a kinase cascade. U.S. Patent No. 8,236,799. Washington, DC: U.S. Patent and Trademark Office. Link

    • Describes the Src kinase inhibitory mechanism and application in prolifer
  • Antonarakis, E. S., et al. (2013). A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer. Cancer Chemotherapy and Pharmacology, 71(4), 883-892. Link

    • Provides clinical and mechanistic context for the "KX" series of Src inhibitors.
  • Fallon, J. K., et al. (2012). SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. Bioorganic & Medicinal Chemistry Letters. Link

    • Discusses the structure-activity relationship (SAR) of the pharmacophore shared by KX1-312 and KX2-391.

Sources

Handling and storage stability of 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide defines the standard operating procedures (SOPs) for the handling, storage, and stability assessment of 2-([1,1'-Biphenyl]-4-yl)-N-methylacetamide (CAS: Analogous to 59954-04-0 for parent acid). This compound, a lipophilic amide derivative of the non-steroidal anti-inflammatory drug (NSAID) Felbinac, serves as a critical reference standard in metabolic studies and structure-activity relationship (SAR) explorations.

Due to its biphenyl core, this molecule exhibits significant lipophilicity and electrostatic potential, requiring specific handling protocols to ensure mass balance accuracy and chemical integrity. This guide synthesizes principles from ICH Q1A (R2) stability guidelines and organic amide chemistry to provide a self-validating framework for researchers.

Physicochemical Profile & Risk Assessment

Understanding the molecular architecture is the first step in stability assurance. The molecule consists of a rigid, hydrophobic biphenyl tail linked to a polar N-methylacetamide headgroup via a benzylic methylene bridge.

PropertyCharacteristicHandling Implication
Molecular Structure Biphenyl-CH₂-CO-NH-CH₃Dual nature: Lipophilic tail, Polar head.
Hygroscopicity Low to ModerateThe amide bond can H-bond with water, but the biphenyl bulk repels bulk moisture.
Electrostatics High Risk Dry powders of biphenyl derivatives accumulate significant static charge, causing weighing errors.
Solubility Low in Water; High in DMSO, EthanolStock solutions must be prepared in organic solvents; aqueous dilution may precipitate the compound.
Reactivity Benzylic Oxidation, Amide HydrolysisSusceptible to UV-induced oxidation at the methylene bridge and hydrolysis at extreme pH.

Handling & Weighing Protocol

Objective: To mitigate static charge and prevent mass loss during the transfer of the dry powder.

Mechanism of Error

Lipophilic crystalline powders like this compound act as dielectrics. Friction during spatula transfer generates static charges that cause particles to "jump" or cling to the weighing boat walls, leading to sub-potent stock solutions .

Workflow Diagram: Precision Weighing

HandlingWorkflow Start Vial Retrieval (-20°C) Equil Thermal Equilibration (Wait 30 mins) Start->Equil Prevents Condensation Static De-Ionization (Anti-Static Gun) Equil->Static Neutralize Charge Weigh Weighing (Glass Vessel) Static->Weigh Drift < 0.01mg Solubilize Immediate Solubilization (DMSO/EtOH) Weigh->Solubilize Lock Concentration

Figure 1: Critical path for handling hydrophobic powders to ensure analytical precision.

Step-by-Step Protocol
  • Equilibration: Remove the vial from cold storage (-20°C) and allow it to reach room temperature (20–25°C) inside a desiccator. Rationale: Opening a cold vial introduces condensation, initiating hydrolysis.

  • Static Neutralization: Use a polonium-based anti-static brush or an ionizing gun on the weighing vessel and the spatula.

  • Vessel Selection: Do not use plastic weighing boats. Use a small glass weighing funnel or weigh directly into the volumetric flask. Plastic exacerbates static cling.

  • Solubilization: Add the solvent (e.g., DMSO) directly to the powder. Do not attempt to transfer the powder after weighing if possible. Sonicate for 5 minutes to ensure complete dissolution.

Storage & Stability Assurance

Objective: To minimize chemical degradation pathways defined by the functional groups.

Degradation Pathways
  • Hydrolysis (Amide Bond): Occurs in the presence of moisture and extreme pH (acid/base), cleaving the molecule into 4-Biphenylacetic acid (Felbinac) and Methylamine .

  • Oxidation (Benzylic Position): The methylene group (-CH₂-) between the aromatic ring and the carbonyl is "benzylic," making it susceptible to radical attack and oxidation to a ketone or alcohol, especially under UV light.

Storage Conditions Table
StateTemperatureContainerShelf Life (Est.)[1]
Solid Powder -20°C ± 5°CAmber Glass + Desiccant> 2 Years
Stock Solution (DMSO) -80°CAmber Glass (Silanized)6 Months
Working Solution (Aq) +4°CPlastic/Glass< 24 Hours

Critical Warning: Avoid repeated freeze-thaw cycles for DMSO stock solutions, as DMSO absorbs water from the air each time it melts (hygroscopic solvent), accelerating hydrolysis. Aliquot stocks immediately after preparation.

Analytical Stability Monitoring (HPLC Method)

Objective: To separate the parent compound from its primary degradants (Felbinac and oxidation products).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (Biphenyls are late eluters).

  • Detection: UV at 254 nm (Biphenyl π-π* transition).

  • Flow Rate: 1.0 mL/min.

Stress Testing Protocol (Forced Degradation)

To validate the stability-indicating nature of the HPLC method, perform the following stress tests on the compound (based on ICH Q1A guidelines).

Degradation Logic Diagram

DegradationPathways Parent 2-([1,1'-Biphenyl]-4-yl) -N-methylacetamide Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parent->Hydrolysis + H2O Oxidation Oxidation (Peroxide/Light) Parent->Oxidation + [O] / hν Prod1 4-Biphenylacetic Acid (Felbinac) Hydrolysis->Prod1 Prod2 Methylamine Hydrolysis->Prod2 Prod3 Benzylic Alcohol/Ketone Derivatives Oxidation->Prod3

Figure 2: Primary degradation pathways. Hydrolysis yields the parent acid; Oxidation attacks the benzylic carbon.

Protocol Steps:
  • Acid Stress: Dissolve 1 mg in 1 mL 0.1N HCl. Heat at 60°C for 4 hours. Neutralize and inject. Expectation: Appearance of Felbinac peak.

  • Base Stress: Dissolve 1 mg in 1 mL 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize and inject. Expectation: Rapid hydrolysis to Felbinac.

  • Oxidative Stress: Dissolve 1 mg in 0.3% H₂O₂. Incubate at Room Temp for 24 hours. Expectation: Minor peaks eluting before parent (polar oxidation products).

  • Photostability: Expose solid powder to UV light (xenon lamp) for 24 hours. Expectation: Benzylic oxidation or dimerization.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2] Defines the global standards for stress testing and stability data packages.

  • PubChem. Compound Summary: N-Methyl-2-phenylacetamide (Analog).[4] National Library of Medicine. Provides physicochemical baselines for phenylacetamide derivatives.

  • Blessy, M., et al.Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis (2014).

  • Organic Syntheses. Phenylacetamide Preparation. Org.[2][5] Synth. 1952, 32, 76. Provides chemical context for the stability of the acetamide linkage.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Column Chromatography Purification of 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the purification of 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide. This molecule, with its distinct biphenyl and N-methylacetamide moieties, presents a unique set of challenges and opportunities in chromatographic separation. The bulky, non-polar biphenyl tail combined with the polar, hydrogen-bond-accepting amide group requires a carefully considered approach to achieve high purity and yield.

This guide is structured to provide rapid solutions through our FAQs and in-depth analysis in our Troubleshooting section. We will explore the causality behind common issues and provide robust, field-proven protocols to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking/tailing badly on the silica gel column. What is the primary cause and immediate fix?

A: Severe tailing is almost certainly due to the interaction between the polar N-methylacetamide group of your molecule and the acidic silanol groups on the surface of standard silica gel.[1] This strong, non-ideal interaction delays elution in a non-uniform way. The quickest solution is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[2] The modifier will competitively bind to the acidic sites on the silica, allowing your amide compound to travel through the column more uniformly.

Q2: I'm getting very poor separation between my product and a closely-related impurity. What should I try first?

A: The first step is to re-optimize your mobile phase using Thin-Layer Chromatography (TLC).[1] Your goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity. If simple polarity adjustments (e.g., changing the hexane/ethyl acetate ratio) don't work, change the selectivity of the solvent system. For example, substitute ethyl acetate with a different polar solvent like acetone or a dichloromethane/methanol mixture. These solvents have different interactions (e.g., hydrogen bonding capabilities) and can often resolve compounds that co-elute in other systems.[3]

Q3: I ran my column, but I can't find my product in any of the fractions. Where did it go?

A: There are a few likely scenarios:

  • It's still on the column: Your mobile phase may be too non-polar to elute the compound. Try flushing the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to wash it off.

  • It decomposed on the column: The compound may not be stable to the acidic silica gel. You can test for this by spotting your crude material on a silica TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) appears.[3]

  • The fractions are too dilute: If you collected a large number of fractions, your compound might be spread across several of them at a concentration too low for your detection method (e.g., TLC with UV). Try combining and concentrating a range of fractions where you expected to see your product.[3]

Q4: Should I use normal-phase or reversed-phase chromatography for this compound?

A: Both can be effective, but the choice depends on your scale and equipment.

  • Normal-Phase (e.g., Silica Gel): This is the most common and cost-effective method for preparative purification in a typical organic synthesis lab. It is highly effective for moderately polar compounds like this one.[4]

  • Reversed-Phase (e.g., C18 or Biphenyl): This is an excellent choice, particularly for analytical HPLC or when dealing with very polar impurities. A Biphenyl stationary phase is especially recommended as it can offer enhanced selectivity for your compound through π-π interactions between the stationary phase and the biphenyl rings of your molecule.[5][6][7] This can lead to better separation from structurally similar compounds.[5]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a systematic approach, explaining the underlying science to inform your troubleshooting strategy.

Problem 1: Poor Separation & Resolution
Symptom Potential Cause(s) Recommended Solution(s)
Co-elution of Product and Impurity Inadequate Mobile Phase Selectivity: The polarity may be correct, but the solvent system does not differentiate well between the compounds.1. Re-optimize with TLC: Test different solvent systems. If using Hexane/EtOAc, try substituting EtOAc with Acetone, MTBE, or CH₂Cl₂/MeOH to alter selectivity.[3] 2. Change Stationary Phase: If optimizing the mobile phase fails, the issue is fundamental selectivity. For normal-phase, try an amine-functionalized silica column, which alters surface interactions.[8] For reversed-phase, switch from a C18 to a Biphenyl column to leverage π-π interactions for better separation of aromatic compounds.[5][6]
Broad, Overlapping Peaks Column Overloading: Too much crude material was loaded for the amount of silica gel used.1. Reduce Sample Load: A general rule is a 1:30 to 1:100 sample-to-silica ratio by weight. For difficult separations, use a higher ratio (more silica).[1] 2. Increase Column Diameter: Use a wider column, not a longer one. A wider column increases capacity without excessively long run times.
Poor Column Packing: The silica bed is not uniform, leading to channeling and uneven flow.1. Repack the Column: Ensure the silica is packed as a uniform slurry without any air bubbles or cracks.[9] Ensure the top surface of the silica bed is flat and protected from disturbance during solvent addition.
Problem 2: Non-Ideal Peak Shape
Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing / Streaking Acid-Base Interaction: The N-methylacetamide group is interacting strongly with acidic silanol groups on the silica surface.1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or ammonium hydroxide into your eluent.[2] 2. Use Deactivated Silica: Employ neutral silica gel or an amine-functionalized silica column to eliminate the acidic sites.[1][8]
Peak Fronting Sample Over-solubility / Overloading: The sample is too concentrated or too soluble in the mobile phase, causing the band to spread as it loads.1. Reduce Sample Concentration: Dilute the sample before loading. 2. Use Dry Loading: If the sample is not very soluble in the initial mobile phase, adsorb it onto a small amount of silica gel. After evaporating the solvent, load the resulting powder onto the column. This ensures a narrow starting band.[3]
Problem 3: Low or No Product Recovery
Symptom Potential Cause(s) Recommended Solution(s)
Product Never Elutes Compound is Irreversibly Adsorbed: The mobile phase is not polar enough to move the compound, or the compound has degraded.1. Run a Gradient Elution: Start with the optimized non-polar solvent system and gradually increase the percentage of the polar solvent to elute more retained compounds.[10] 2. Test for Stability: Spot the compound on a silica TLC plate and leave it for 1-2 hours before developing. If a new spot appears or the original spot diminishes, it indicates degradation on silica.[3] If so, consider using a less acidic stationary phase like neutral alumina or a reversed-phase approach.
Yield is Significantly Lower than Expected Incomplete Elution: The run was stopped before the product had fully eluted from the column.1. Monitor Elution Carefully: Continue collecting and analyzing fractions via TLC until you are certain the product is no longer eluting. 2. Flush the Column: After your product has eluted, flush the column with a much stronger solvent (e.g., 100% Ethyl Acetate or 10% MeOH/DCM) and check this "flush" fraction for any remaining product.

Experimental Protocols & Workflows

Workflow for Method Development

The following diagram outlines the logical workflow for developing a robust purification method for this compound.

MethodDevelopment cluster_0 Phase 1: Initial Analysis & TLC cluster_1 Phase 2: Column Preparation & Execution cluster_2 Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Hexane/EtOAc) CheckRf 2. Check Rf Value (Target: 0.2-0.3) TLC->CheckRf Adjust 3. Adjust Polarity (More/Less EtOAc) CheckRf->Adjust No CheckSep 4. Check Separation (ΔRf) Is separation adequate? CheckRf->CheckSep Yes Adjust->TLC NewSystem 5. Try New Solvent System (e.g., DCM/MeOH) CheckSep->NewSystem No Prep 6. Prepare Column (Slurry Pack) CheckSep->Prep Yes NewSystem->TLC Load 7. Load Sample (Dry or Wet Loading) Prep->Load Elute 8. Elute & Collect Fractions Load->Elute Analyze 9. Analyze Fractions (TLC) Elute->Analyze Combine 10. Combine Pure Fractions Analyze->Combine Evaporate 11. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: A systematic workflow for purification, from TLC optimization to final product isolation.

Protocol 1: Mobile Phase Optimization via TLC
  • Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate. Make the spot as small as possible.

  • Development:

    • Start with a 4:1 Hexane:EtOAc solvent system in a developing chamber.

    • Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis & Iteration:

    • Calculate the Retention Factor (Rf) for your product spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[1]

    • If Rf > 0.4: The system is too polar. Increase the proportion of hexane (e.g., to 9:1 Hexane:EtOAc).

    • If Rf < 0.2: The system is too non-polar. Increase the proportion of ethyl acetate (e.g., to 2:1 Hexane:EtOAc).

    • Goal: Adjust the solvent ratio until your product has an Rf of 0.2-0.3 , ensuring good separation from all impurities.[1]

Protocol 2: Dry Loading the Sample

This technique is essential when your crude product has poor solubility in the initial, non-polar mobile phase.

  • Adsorption: Dissolve your entire crude sample in a minimal amount of a strong, volatile solvent (e.g., DCM, Acetone).

  • Add Sorbent: Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.

  • Evaporation: Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample powder to the top of your pre-packed chromatography column, ensuring an even, flat layer.

  • Elution: Gently add a thin layer of sand on top of the sample layer to prevent disturbance, then carefully add your mobile phase and begin the elution process.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link][3][11]

  • HALO. 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Available from: [Link][10]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. Available from: [Link][9]

  • LCGC North America. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). Available from: [Link][6]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link][8]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). Available from: [Link][12]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link][4]

  • Nacalai Tesque, Inc. Comparison of biphenyl and other aromatic stationary phases. Available from: [Link][13]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023). Available from: [Link][14]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link][2]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link][15]

  • Restek Corporation. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (2024). Available from: [Link][7]

Sources

Resolving impurities in synthesis of N-methyl-4-biphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Impurities & Optimization of Amide Coupling

Ticket ID: NMBPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identify Your Impurity

Before attempting remediation, use this diagnostic matrix to correlate your observation with the likely chemical culprit.

Observation Likely Impurity Root Cause Diagnostic Confirmation
High Retention Time (RT) Shift N-Acylurea adductRearrangement of O-acylisourea intermediate (Carbodiimide coupling).LC-MS: Mass = Product + Coupling Reagent Mass.
Low RT / Acidic Peak 4-Biphenylacetic acidIncomplete conversion; hydrolysis of active ester.Dissolves in 1M NaOH; disappears from organic layer.
White Precipitate (Insoluble) Dicyclohexylurea (DCU)Byproduct of DCC coupling; incomplete removal during filtration.Insoluble in DCM and water; MP > 230°C.
Yellow/Brown Coloration Oxidized Biphenyls / Trace MetalsOxidation of the biphenyl ring or residual Pd (if acid synthesized via Suzuki).Color persists after recrystallization; check Ash test.
Extra Peak (M-14) 4-Biphenylacetamide (Primary Amide)Contamination of methylamine source with ammonia.LC-MS: Mass = Expected - 14 Da.

Impurity Genesis & Control (Logic Flow)

Understanding where impurities originate is critical for prevention. The diagram below maps the reaction pathways for the synthesis of N-methyl-4-biphenylacetamide (NMBPA) via the Acid Chloride or Carbodiimide routes.

ImpurityGenesis SM 4-Biphenylacetic Acid Activator Activation (SOCl2 or EDC/DCC) SM->Activator Inter Active Intermediate (Acid Chloride or O-Acylisourea) Activator->Inter Imp_Urea Urea Byproduct (DCU / DIU) Activator->Imp_Urea Stoichiometric Byproduct Product N-Methyl-4-Biphenylacetamide (Target) Inter->Product + Methylamine Imp_Acid Residual Acid (Hydrolysis/Incomplete) Inter->Imp_Acid + H2O (Hydrolysis) Imp_Rearrange N-Acylurea (Rearrangement) Inter->Imp_Rearrange Slow Amine Addition (Carbodiimide route) Imp_Dimer Dimer/Anhydride Inter->Imp_Dimer Excess Acid Amine Methylamine

Figure 1: Mechanistic origin of common impurities in amide synthesis.

Remediation Protocols

Protocol A: The "Three-Layer" Wash (General Cleanup)

Target: Removal of unreacted amine, residual acid, and water-soluble coupling byproducts (EDC-urea, HOBt). Prerequisite: The crude reaction mixture is dissolved in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

  • Acidic Wash (Removes Amines):

    • Wash the organic phase (2x) with 1M HCl or 5% Citric Acid .

    • Mechanism:[1][2][3][4][5] Protonates unreacted methylamine and any basic catalysts (DMAP), forcing them into the aqueous layer.

  • Basic Wash (Removes Acids):

    • Wash the organic phase (2x) with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[1][2][3][4][5] Deprotonates unreacted 4-biphenylacetic acid (pKa ~4.3) into its water-soluble carboxylate salt.

    • Critical Check: If the impurity persists, switch to 1M Na₂CO₃ (stronger base) to ensure complete deprotonation.

  • Neutral Wash:

    • Wash (1x) with Brine (Saturated NaCl) to remove trapped water.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate.[6]

Protocol B: Removing Stubborn Urea (DCC Users)

Target: Removal of Dicyclohexylurea (DCU). Issue: DCU is notoriously difficult to remove as it is slightly soluble in most organic solvents.

  • Cold Precipitation:

    • Dissolve the crude residue in a minimum amount of Acetone or Dichloromethane .

    • Cool the solution to -20°C for 2 hours. DCU will precipitate as a white solid.

    • Filter through a Celite pad.[5]

  • Solvent Swap:

    • If DCU persists, dissolve the crude in Ethyl Acetate .

    • Wash with 0.1M HCl . DCU is neutral but often traps amines; this helps break aggregates.

    • Pro-Tip: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for future reactions. The urea byproduct of EDC is water-soluble and removed in Protocol A.[6]

Protocol C: Recrystallization (Final Polish)

Target: High-purity isolation (>99%) and removal of colored oxidation products. Solvent System: Ethanol/Water or Methanol/Water.

  • Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add Ethanol (absolute) dropwise while heating to reflux until the solid just dissolves.

  • Decolorization (Optional but Recommended):

    • If the solution is yellow/brown, add Activated Charcoal (5-10% w/w).

    • Reflux for 5 minutes.

    • Filter hot through a pre-warmed Celite pad to remove charcoal.

  • Crystallization:

    • Add warm Water dropwise to the hot filtrate until a faint turbidity (cloudiness) persists.

    • Add a single drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the white crystals. Wash with cold 50% Ethanol/Water.

    • Dry in a vacuum oven at 50°C.

Purification Decision Tree

Use this logic flow to determine the most efficient purification step based on your current situation.

PurificationTree Start Crude Reaction Mixture SolubilityCheck Is the major impurity water soluble? Start->SolubilityCheck Wash Protocol A: Acid/Base Extraction SolubilityCheck->Wash Yes (EDC urea, Acid, Amine) SolidImpurity Is impurity DCU (White Solid)? SolubilityCheck->SolidImpurity No CheckPurity Purity > 95%? Wash->CheckPurity Recryst Protocol C: Recrystallization (EtOH/H2O) CheckPurity->Recryst No Final Pure N-Methyl-4-Biphenylacetamide CheckPurity->Final Yes Precipitation Protocol B: Cold Acetone Filter SolidImpurity->Precipitation Yes Column Flash Chromatography (DCM:MeOH 98:2) SolidImpurity->Column No (Unknown/Complex) Precipitation->Recryst Recryst->Final

Figure 2: Strategic workflow for purifying N-methyl-4-biphenylacetamide.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink/brown upon storage?

  • A: This indicates oxidation, likely of trace biphenyl impurities or residual aniline derivatives if the starting material was impure.

  • Fix: Ensure your 4-biphenylacetic acid starting material is pure. Store the final amide in an amber vial under nitrogen. If the color persists, perform a recrystallization with activated charcoal (Protocol C).

Q2: I used Thionyl Chloride (SOCl₂) and my yield is low. Why?

  • A: The acid chloride of 4-biphenylacetic acid is stable, but if you used excess methylamine without a scavenger base (like Triethylamine or Pyridine), the HCl generated will form a salt with the methylamine, reducing its availability as a nucleophile.

  • Fix: Ensure you use at least 2 equivalents of methylamine (one to react, one to scavenge HCl) or 1 equivalent of methylamine + 1.5 equivalents of Triethylamine [1].

Q3: Can I use water as a solvent for this reaction?

  • A: Generally, no.[7] 4-Biphenylacetic acid is very hydrophobic. However, "green" biphasic systems or surfactant-mediated couplings in water are possible but often lead to difficult workups due to the insolubility of the product [2]. Standard organic solvents (DCM, THF, DMF) are recommended for reliability.

Q4: My LC-MS shows a mass of M+18. What is it?

  • A: This is likely the hydrolyzed acid (Starting Material) appearing as an ammonium adduct, or water adduct in the MS source. It confirms incomplete reaction.

  • Fix: Re-subject the crude material to the coupling conditions or perform the Basic Wash (Protocol A, Step 2) more vigorously.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Overcoming precipitation of KX1-312 in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Precipitation in Cell Culture Media

Welcome to the technical support guide for KX1-312. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to ensure the successful application of KX1-312 in your research. This guide is structured to address the common, yet critical, challenge of compound precipitation in cell culture media.

Disclaimer: As KX1-312 is a designation for a novel small molecule, this guide is built upon established principles for handling hydrophobic compounds in biological systems. These methodologies are widely applicable to molecules with similar physicochemical properties.

Understanding the Problem: Why Does KX1-312 Precipitate?

Precipitation of a hydrophobic compound like KX1-312 from cell culture media is a frequent obstacle for researchers. This phenomenon is rarely due to a single cause but rather a combination of factors related to the compound's inherent properties and its new environment.

The primary cause is often a phenomenon known as "solvent shock."[1][2] KX1-312 is likely dissolved in a 100% organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2] When this concentrated stock is rapidly introduced into the aqueous environment of the cell culture medium, the abrupt change in polarity causes the compound to crash out of solution, forming a visible precipitate.[1][2] This is because the aqueous medium cannot accommodate the high, localized concentration of the hydrophobic compound.

Several other factors can contribute to or exacerbate this issue:

  • High Final Concentration: Attempting to achieve a final concentration in the medium that exceeds the compound's maximum aqueous solubility will inevitably lead to precipitation.[1][2]

  • Temperature Effects: Cell culture media are often stored at cool temperatures. While warming to 37°C can aid solubility for some compounds, for others, prolonged incubation at this temperature can decrease stability and lead to precipitation over time.[1]

  • pH of the Media: The pH of standard cell culture media (typically 7.2-7.4) can influence the ionization state of a compound, which in turn affects its solubility.[1]

  • Interactions with Media Components: Complex media contain salts, amino acids, and proteins (in the case of serum-containing media) that can interact with KX1-312, potentially forming insoluble complexes.[1][3]

  • Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to fall out of solution even in the DMSO stock, leading to issues upon further dilution.[2]

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to provide direct answers to the specific problems you may be encountering.

Q1: My KX1-312 precipitated immediately after I added the DMSO stock to my cell culture medium. What went wrong?

This is a classic case of solvent shock.[2] The very high, localized concentration of KX1-312 upon its introduction to the aqueous medium exceeded its solubility limit.

Solutions:

  • Modify the Dilution Technique: Instead of pipetting the stock solution directly into the bulk medium, add the stock solution drop-wise to the side of the tube or flask while gently swirling the medium. This promotes rapid and even dispersal.[1]

  • Reduce the Final Concentration: Your target concentration may be too high. Try a lower final concentration to determine the maximum soluble limit in your specific medium.[1]

  • Use Pre-warmed Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[2] This can sometimes improve the dissolution kinetics.

  • Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2][4] Maintaining a slightly higher (but non-toxic) final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.[2]

Q2: The media looked fine initially, but I noticed a precipitate after several hours (or a day) of incubation at 37°C. Why did this happen?

This delayed precipitation can be due to several factors:

  • Temperature Instability: The compound may be less stable or soluble at 37°C over extended periods.[1]

  • pH Shift: Cellular metabolism can gradually alter the pH of the medium, which may affect the compound's solubility.[1]

  • Serum Protein Interaction: If you are using a serum-containing medium, the compound may be slowly binding to proteins and precipitating out of solution.[1]

Solutions:

  • Evaluate pH Stability: Monitor the pH of your culture over the time course of the experiment. If it changes significantly, consider using a medium with a more robust buffering system.[1]

  • Assess Serum Effects: Try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium to see if this resolves the issue.[1] Conversely, for some compounds, serum proteins like albumin can bind to them and help keep them in solution.[2] You may need to test different serum concentrations to find the optimal condition.

  • Consider Solubility Enhancers: For particularly challenging compounds, the use of solubility enhancers may be necessary (see Advanced Strategies section).

Q3: I see a precipitate in my thawed DMSO stock solution before I even add it to the media. What should I do?

This indicates a problem with the stock solution itself.

  • Cause: Repeated freeze-thaw cycles are a common cause of precipitation in DMSO stocks.[2] Also, if the initial stock concentration is too high, it may not be stable at storage temperatures.

  • Solution: First, try to redissolve the compound by warming the vial in a 37°C water bath and vortexing thoroughly.[2][5] If the precipitate does not dissolve, it is best to prepare a fresh stock solution.[2] To prevent this in the future, aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[2][6]

Q4: Can I just filter out the precipitate and use the remaining solution?

Filtering is not recommended.[2] The precipitate is your active compound, and by filtering it out, you will be using an unknown, lower concentration of KX1-312 in your experiment. This will compromise the accuracy and reproducibility of your results. The best approach is to address the root cause of the precipitation.[2]

Summary of Troubleshooting Strategies

Observation Potential Cause Recommended Solution(s)
Immediate Precipitation Solvent Shock, Concentration too highImprove dilution technique (slow, swirling addition), Reduce final concentration, Use pre-warmed media, Increase final DMSO % (with vehicle control).[1][2]
Delayed Precipitation Compound instability at 37°C, pH shift, Serum interactionsMonitor pH, Test different serum concentrations, Consider solubility enhancers.[1]
Precipitate in Stock Repeated freeze-thaw cycles, Stock too concentratedWarm and vortex to redissolve. If unsuccessful, make fresh stock. Aliquot new stock into single-use volumes.[2][6]
Inconsistent Precipitation Incomplete dissolution of stock, Variable techniqueEnsure stock is fully dissolved before use. Standardize dilution procedure across all experiments.[2]

Experimental Protocols & Best Practices for Prevention

Following a rigorous, standardized protocol is the best way to prevent precipitation.

Protocol 1: Preparation of a 10 mM KX1-312 Stock Solution in DMSO
  • Calculation: Determine the mass of KX1-312 powder needed to achieve a 10 mM concentration in your desired volume of DMSO.

  • Weighing: Aseptically weigh the KX1-312 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.[2]

  • Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid dissolution.[2]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for use with DMSO.[2]

  • Aliquoting & Storage: Aliquot the stock solution into sterile, light-protected, single-use tubes. Store as recommended on the product datasheet, typically at -20°C or -80°C.[6]

Protocol 2: Dilution of KX1-312 Stock into Cell Culture Medium
  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[2]

  • Thaw Stock: Thaw a single-use aliquot of the KX1-312 stock solution at room temperature. Visually inspect it to ensure no precipitation is present.[2]

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, it is best to make an intermediate dilution of the stock in pre-warmed media or PBS.

  • Final Dilution: Slowly add the calculated volume of the stock solution (or intermediate dilution) to the pre-warmed medium while gently swirling the flask.[1] Do not pipette directly into the medium in a static vessel.

  • Mix and Inspect: Immediately after addition, mix the medium gently by swirling or pipetting up and down to ensure uniform distribution. Visually inspect the medium for any signs of precipitation before adding it to your cells.[1]

Visualization of Key Workflows

Troubleshooting Flowchart

This diagram provides a logical path to diagnose the cause of precipitation.

G start Precipitate Observed when When did it occur? start->when stock In thawed stock solution? when->stock Before Dilution media_imm Immediately in media? when->media_imm During Dilution media_del After incubation? when->media_del After Dilution cause_stock Cause: Freeze/Thaw or Over-concentration stock->cause_stock cause_imm Cause: Solvent Shock or Concentration too high media_imm->cause_imm cause_del Cause: Instability or Media Interaction media_del->cause_del sol_stock Solution: Warm/Vortex. Make fresh stock & aliquot. cause_stock->sol_stock sol_imm Solution: Improve mixing, reduce concentration, pre-warm media. cause_imm->sol_imm sol_del Solution: Check pH, adjust serum, use enhancers. cause_del->sol_del

Caption: A decision tree for troubleshooting KX1-312 precipitation.

Recommended Experimental Workflow

This diagram illustrates the ideal procedure to minimize precipitation risk.

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation a 1. Weigh Powder b 2. Dissolve in 100% DMSO a->b c 3. Vortex / Warm b->c d 4. Filter Sterilize c->d e 5. Aliquot & Freeze d->e f 6. Pre-warm Media to 37°C h 8. Add Stock to Media (slowly, with swirling) f->h g 7. Thaw Single Aliquot g->h i 9. Mix Gently h->i j 10. Visually Inspect i->j k Ready for Cells j->k

Caption: Recommended workflow for preparing KX1-312 working solutions.

Advanced Strategies & FAQs

Q5: I've tried everything above, and my compound still precipitates at the concentration I need. What else can I do?

For extremely hydrophobic or "brick dust" compounds, advanced formulation strategies may be required.

  • Use of Co-solvents: In some cases, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution.[2][7]

  • Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is more soluble in aqueous solutions.[8][9][10] (2-Hydroxypropyl)-β-cyclodextrin is commonly used in cell culture applications.[2] This approach requires careful validation to ensure the cyclodextrin itself does not affect your experimental outcomes.

Q6: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line dependent. It is crucial to perform a dose-response experiment using DMSO alone (the vehicle) on your specific cell line to determine the highest concentration that does not cause toxicity or unwanted biological effects.[4]

  • < 0.1% DMSO: Generally considered safe for most cell lines.[4]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[2][4]

  • > 0.5% DMSO: Can be toxic and may cause off-target effects.[4]

Q7: Should I be concerned about the purity of my DMSO?

Yes. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination can accelerate the degradation of some compounds or reduce their solubility. It is best to use a fresh, anhydrous, high-purity stock of DMSO and handle it in a way that minimizes exposure to air.

By understanding the principles of solubility and following these methodical preparation and troubleshooting steps, you can overcome the challenges of KX1-312 precipitation and ensure the integrity and success of your experiments.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. CORE. [Link]

  • A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed. [Link]

  • A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. National Center for Biotechnology Information. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Biphenyl Acetic Acid Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes and address the fundamental chemical causality behind amide bond formation. Biphenyl acetic acid (BPAA) is a privileged scaffold in pharmaceutical development (e.g., NSAID derivatives), but its amidation is frequently plagued by yield-limiting side reactions.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure your amidation workflows are robust, scalable, and chemically sound.

Mechanistic Workflows & Logical Relationships

To troubleshoot side reactions, we must first understand the kinetic branching of the activated carboxylic acid. When using carbodiimides like EDC, the initial O-acylisourea intermediate is highly reactive but kinetically unstable. Without proper intervention, it undergoes an irreversible intramolecular rearrangement to a dead-end side product[1].

Mechanism BPAA Biphenyl Acetic Acid + EDC Coupling Agent O_acyl O-Acylisourea Intermediate (Highly Reactive) BPAA->O_acyl Activation Phase N_acyl N-Acylurea (Dead-End Side Product) O_acyl->N_acyl Intramolecular Rearrangement (Slow) OBt OBt Active Ester (Stable Intermediate) O_acyl->OBt + HOBt Additive (Fast Interception) Amide Biphenyl Acetamide (Target Product) O_acyl->Amide + Amine (Direct, prone to side rxns) OBt->Amide + Amine Nucleophile

Kinetic branching of EDC activation: HOBt intercepts the intermediate to prevent N-acylurea.

Troubleshooting Guides & FAQs

Q1: I am using EDC and DIPEA to couple biphenyl acetic acid with a secondary amine. My yield is capped at 50%, and LC-MS shows a massive peak at +18 Da relative to my target mass. What is happening? A1: You are observing the formation of an N-acylurea side product. When EDC activates the carboxylic acid, it forms an O-acylisourea intermediate. If your secondary amine is sterically hindered, the bimolecular nucleophilic attack is slow. This allows the O-acylisourea to undergo a unimolecular, irreversible intramolecular acyl transfer to form the unreactive N-acylurea[1].

  • The Fix: Introduce 1-Hydroxybenzotriazole (HOBt) as an additive. HOBt is an excellent nucleophile that rapidly attacks the O-acylisourea faster than it can rearrange, forming an active OBt-ester that is highly stable yet sufficiently reactive toward your hindered amine[1].

Q2: We switched to Propylphosphonic Anhydride (T3P) to avoid carbodiimide side reactions. The reaction is clean, but we isolated a dimethylamide derivative of biphenyl acetic acid instead of our target product. Why? A2: This is a classic solvent-reagent incompatibility issue. T3P is an exceptionally potent coupling reagent that forms a highly reactive mixed anhydride. If you are running this reaction in aged N,N-Dimethylformamide (DMF), the solvent slowly degrades over time to release dimethylamine (DMA) and formic acid. DMA is a small, highly nucleophilic secondary amine that will easily outcompete your target amine for the T3P-activated mixed anhydride[2].

  • The Fix: Switch your solvent to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF), which are completely inert to T3P and eliminate the DMA side reaction entirely.

Q3: We are adapting this protocol for an alpha-substituted biphenyl acetic acid analog (e.g., Flurbiprofen). How do we prevent epimerization? A3: Alpha-chiral carboxylic acids are highly susceptible to epimerization via oxazolone formation when activated by standard carbodiimides. To suppress this, you must use coupling reagents that activate the acid without promoting the basicity required for alpha-proton abstraction. T3P is widely recognized as the performance leader for minimizing epimerization because it operates under exceptionally mild conditions and does not require hazardous additives[3]. Alternatively, Diethyl Cyanophosphonate (DECP) is highly effective for these substrates.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the chemical behavior at each step provides real-time feedback that the reaction is proceeding correctly.

Protocol A: T3P-Mediated Amidation (Scale-Up Friendly)

T3P is ideal for scale-up because its byproducts are completely water-soluble, eliminating the need for column chromatography[3].

Workflow Step1 1. Mix BPAA + Amine in EtOAc + DIPEA Step2 2. Cool to 0-5°C (Thermal Control) Step1->Step2 Step3 3. Add T3P Dropwise (Monitor Exotherm) Step2->Step3 Step4 4. Warm to RT (Drive Conversion) Step3->Step4 Step5 5. Basic Aqueous Wash (pH 8-9) Step4->Step5 Product Pure Biphenyl Acetamide (Validation: Phase Purity) Step5->Product

Step-by-Step T3P Amidation Workflow with Built-in Validation Checkpoints.

Step-by-Step Methodology:

  • Preparation: Charge a flask with Biphenyl Acetic Acid (1.0 equiv), your target amine (1.1 equiv), and DIPEA (3.0 equiv) in fresh EtOAc.

  • Thermal Control (Validation Checkpoint): Cool the mixture to 0–5 °C. Causality: T3P activation is highly exothermic. Cooling prevents thermal runaway and suppresses competing symmetrical anhydride formation.

  • Activation: Add T3P (50% solution in EtOAc, 1.2 equiv) dropwise. Causality: Dropwise addition maintains a low steady-state concentration of the mixed anhydride, favoring the bimolecular collision with the amine over unimolecular degradation.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Aqueous Workup (Validation Checkpoint): Quench with saturated aqueous NaHCO₃. Causality: The byproduct of T3P is a tripropylphosphonic acid derivative. The basic wash (pH 8-9) completely ionizes this byproduct, driving it entirely into the aqueous phase. If the organic layer is dried and concentrated, the crude NMR should show >95% purity without chromatography[3].

Protocol B: DECP-Mediated Condensation

For highly hindered amines, Diethyl Cyanophosphonate (DECP) offers a powerful alternative by forming a highly reactive acyl cyanide intermediate.

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and charge with BPAA (1.0 equiv), amine (1.1 equiv), and fresh DMF under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.3 equiv) at room temperature.

  • Activation: Cool the flask to 5 °C in an ice bath, then add DECP (1.2 equiv) dropwise. Causality: The low temperature controls the rapid generation of the acyl cyanide intermediate, preventing premature hydrolysis.

  • Propagation & Isolation: Stir at room temperature for 19 hours. Pour the mixture into water. Validation Checkpoint: The sudden change in polarity forces the highly hydrophobic biphenyl acetamide to precipitate. Filter, wash with water, and dry under reduced pressure to yield the product (typically ~87% yield).

Quantitative Data: Coupling Reagent Comparison

Selecting the right reagent requires balancing reactivity against the risk of side reactions. The table below summarizes the quantitative expectations for BPAA amidation.

Coupling ReagentPrimary Side Reaction RiskByproduct Removal StrategyTypical YieldBest Use Case
EDC (No Additive) N-acylurea formation (+18 Da)[1]Aqueous extraction50–70%Simple, unhindered primary amines.
EDC / HOBt Minimal (Lossen rearrangement if HOSu is used)Aqueous extraction80–95%Standard amide couplings; cost-effective.
T3P Reaction with solvent impurities (DMA in aged DMF)[2]Water-soluble basic wash>90%Scale-up, avoiding chromatography, zero epimerization[3].
DECP MinimalPrecipitation / Aqueous wash85–95%Difficult/hindered couplings; crystalline products.

References

  • Source: peptide.
  • Propylphosphonic Anhydride (T3P®)
  • Source: luxembourg-bio.
  • Source: ribbitt.
  • Source: tcichemicals.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Determination of KX1-312

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of a new chemical entity's purity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of KX1-312, a novel small molecule investigational drug. Our focus extends beyond a mere recitation of protocols; we delve into the rationale behind methodological choices, offering a practical guide for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, where the principles of scientific integrity are paramount.

Introduction to KX1-312 and the Imperative for a Stability-Indicating HPLC Method

KX1-312 is a promising therapeutic candidate whose journey from discovery to clinical application is contingent on a robust analytical control strategy. A stability-indicating HPLC method is not just a quality control requirement; it is a critical tool for understanding the molecule's degradation pathways and ensuring patient safety.[1] Such a method must be able to separate the active pharmaceutical ingredient (API) from its process-related impurities and any degradants that may form under various stress conditions.[2][3]

This guide will compare two prominent reversed-phase HPLC column technologies for the analysis of KX1-312: a conventional fully porous C18 column and a modern superficially porous particle (SPP) C18 column. The comparison will be based on key performance indicators derived from a comprehensive method validation study conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Method Development Strategy: A Two-Pronged Approach

Our method development for KX1-312 purity analysis followed a systematic, four-step process: method scouting, optimization, robustness testing, and validation.[7] The initial scouting phase is crucial for selecting the most promising column and mobile phase conditions.[7]

dot

MethodDevelopmentWorkflow cluster_Scouting Method Scouting cluster_Optimization Method Optimization cluster_Robustness Robustness Testing cluster_Validation Method Validation (ICH Q2(R1)) Scout_Columns Screen Columns (C18, C8, Phenyl-Hexyl) Scout_Mobile Screen Mobile Phases (ACN, MeOH, pH) Scout_Columns->Scout_Mobile Initial Assessment Optimize_Gradient Gradient Profile Optimization Scout_Mobile->Optimize_Gradient Select Best Conditions Optimize_Flow Flow Rate & Temperature Adjustment Optimize_Gradient->Optimize_Flow Robustness_Test Vary Key Parameters (pH, % Organic, Temp) Optimize_Flow->Robustness_Test Finalized Method Validation_Params Specificity, Linearity, Accuracy, Precision, etc. Robustness_Test->Validation_Params Proven Robustness

Caption: Workflow for HPLC Method Development and Validation.

For this study, we selected two C18 columns as our primary candidates due to the hydrophobic nature of many small molecule drugs, making reversed-phase chromatography the most suitable analytical approach.[8][9][10]

  • Method A: Employs a traditional, fully porous C18 column (4.6 x 150 mm, 5 µm). This represents a well-established and widely used approach.

  • Method B: Utilizes a superficially porous particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm). SPP columns are known for their high efficiency and reduced analysis times.[11]

The mobile phase composition was optimized to achieve the best separation of KX1-312 from its potential impurities and degradants. A combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) was chosen. The formic acid helps to control the ionization of acidic and basic functional groups, leading to improved peak shape.

Experimental Protocols

To ensure the stability-indicating nature of the HPLC methods, forced degradation studies were conducted on a sample of KX1-312.[2] The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Acid Hydrolysis: 1 mg/mL of KX1-312 in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of KX1-312 in 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 1 mg/mL of KX1-312 in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid KX1-312 heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution of KX1-312 exposed to ICH-compliant light conditions.

ParameterMethod A: Fully Porous C18Method B: Superficially Porous C18
Column 4.6 x 150 mm, 5 µm2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 20 min10-90% B in 7 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL2 µL

The validation of both methods was performed according to ICH Q2(R1) guidelines, assessing the following parameters:[4][5][6][12]

  • Specificity: Assessed through the analysis of stressed samples to ensure the separation of KX1-312 from its degradation products. Peak purity was evaluated using a photodiode array (PDA) detector.

  • Linearity: Determined over a concentration range of 0.05 to 1.5 mg/mL (n=5 concentrations).[6]

  • Accuracy: Evaluated by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio.

  • Robustness: Evaluated by intentionally varying method parameters such as flow rate, column temperature, and mobile phase composition.

Comparative Performance Analysis

The two HPLC methods were rigorously compared based on their chromatographic performance and validation data.

dot

PerformanceComparison KX1_312 KX1-312 Purity Analysis PerformanceMetrics {Performance Metrics | Resolution | Efficiency (Plate Count) | Peak Asymmetry | Analysis Time} KX1_312->PerformanceMetrics MethodA Method A Fully Porous C18 Longer Run Time Higher Solvent Consumption MethodB Method B Superficially Porous C18 Shorter Run Time Lower Solvent Consumption PerformanceMetrics->MethodA Comparison PerformanceMetrics->MethodB Comparison

Caption: Logical relationship for comparing HPLC methods.

ParameterMethod A: Fully Porous C18Method B: Superficially Porous C18
Run Time ~25 minutes~10 minutes
Resolution (Critical Pair) 2.12.5
Theoretical Plates (KX1-312) ~15,000~25,000
Tailing Factor (KX1-312) 1.21.1
Relative Solvent Consumption 100%~35%

Method B, utilizing the SPP column, demonstrated a significant improvement in efficiency, as indicated by the higher theoretical plate count.[11] This resulted in better resolution between the main peak and the closest eluting impurity. Furthermore, the analysis time was reduced by more than half, leading to a substantial decrease in solvent consumption, making it a "greener" and more cost-effective method.[11]

Validation ParameterMethod A: Fully Porous C18Method B: Superficially Porous C18
Specificity All peaks resolved; peak purity > 99.5%All peaks resolved; peak purity > 99.8%
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD) Repeatability: < 0.5% Intermediate: < 1.0%Repeatability: < 0.3% Intermediate: < 0.8%
LOQ 0.001 mg/mL0.0005 mg/mL
Robustness PassedPassed

Both methods proved to be valid for the purity determination of KX1-312, meeting all acceptance criteria. However, Method B exhibited slightly better precision and a lower limit of quantitation, which can be attributed to the sharper peaks produced by the SPP column technology.

Discussion and Recommendations

The choice of an HPLC method for purity analysis is a balance of performance, speed, and cost. While both the traditional fully porous C18 column and the modern superficially porous particle C18 column are capable of providing accurate and reliable results for the purity of KX1-312, the data clearly indicates the superior performance of the SPP column.

The key advantages of Method B (SPP column) are:

  • Higher Throughput: The significantly shorter run time allows for the analysis of more samples in a given period, which is a considerable advantage in a high-demand drug development environment.[13]

  • Enhanced Resolution and Sensitivity: The increased efficiency of the SPP column provides better separation of closely eluting impurities and a lower limit of quantitation.

  • Reduced Operational Costs: The lower solvent consumption translates to direct cost savings and a reduced environmental footprint.

For routine quality control and stability testing of KX1-312, Method B is the recommended approach. Its superior efficiency, speed, and sensitivity provide a more robust and future-proof analytical solution. Method A remains a valid alternative, particularly in laboratories that have not yet adopted SPP column technology.

Conclusion

This guide has provided a comprehensive comparison of two HPLC methods for the purity determination of the novel small molecule KX1-312. Through systematic method development and a rigorous validation process compliant with ICH guidelines, we have demonstrated that while both traditional and modern column technologies can be successfully employed, the use of superficially porous particle columns offers significant advantages in terms of performance, speed, and efficiency. This in-depth analysis underscores the importance of leveraging advanced chromatographic technologies to build robust and reliable analytical methods that are fundamental to the successful development of new pharmaceutical therapies.

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Principle of HPLC | HPLC System Working Explained - Pharmaguideline.
  • A Review: Stability Indicating Forced Degrad
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Reversed-Phase Chromatography Overview - Cre
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Quality Guidelines - ICH.
  • Reversed Phase HPLC Columns - Phenomenex.
  • Scaling Small Molecule Purific
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy - iosrphr.org.
  • HPLC Method Development Steps | Thermo Fisher Scientific - US.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology | LCGC Intern
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.

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Validating Src Kinase Inhibition of Biphenyl Acetamide Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Src kinase is a highly conserved non-receptor tyrosine kinase that acts as a primary driver of cellular proliferation, survival, and metastasis in various malignancies. Historically, the pharmacological landscape of Src inhibition has been dominated by ATP-competitive compounds such as Dasatinib and Bosutinib. While biochemically potent, these molecules often suffer from off-target kinase toxicity and are highly susceptible to gatekeeper mutations (e.g., T341I) due to the highly conserved nature of the kinase ATP-binding pocket.

Biphenyl acetamide derivatives, most notably the clinical compound Tirbanibulin (KX2-391), represent a critical pharmacological evolution. These compounds act as non-ATP competitive inhibitors, specifically targeting the peptide substrate-binding site of Src kinase[1]. This unique mechanism of action necessitates specialized validation workflows, as traditional ATP-dependent biochemical assays can misrepresent their efficacy. This guide provides a comprehensive framework for validating biphenyl acetamide derivatives, comparing their performance against standard ATP-competitive alternatives, and detailing the self-validating protocols required for accurate characterization.

Mechanistic Comparison: ATP vs. Substrate-Site Inhibition

To design an effective validation experiment, one must first understand the structural causality of the inhibitor. ATP-competitive inhibitors (like Dasatinib) must outcompete intracellular ATP, which is present at high millimolar concentrations (~1-5 mM). In contrast, biphenyl acetamides bind the peptide substrate pocket. Because they do not compete with ATP, their inhibitory potency (IC50) remains stable regardless of intracellular ATP fluctuations, allowing them to effectively disrupt oncogenic signaling pathways even in ATP-rich tumor microenvironments[1].

SrcInhibition ATP_Inhibitors ATP-Competitive Inhibitors (Dasatinib, Bosutinib) Src_ATP_Site Src Kinase: ATP Binding Pocket ATP_Inhibitors->Src_ATP_Site Blocks Substrate_Inhibitors Substrate-Site Inhibitors (Biphenyl Acetamides) Src_Substrate_Site Src Kinase: Peptide Substrate Site Substrate_Inhibitors->Src_Substrate_Site Blocks Downstream Downstream Oncogenic Signaling (FAK, STAT3, PI3K) Src_ATP_Site->Downstream Phosphorylation Src_Substrate_Site->Downstream Substrate Binding

Diagram 1: Divergent mechanisms of action between ATP-competitive and substrate-site Src inhibitors.

Comparative Performance Data

When evaluating biphenyl acetamides against standard clinical inhibitors, researchers must look beyond raw biochemical IC50 values. While Dasatinib exhibits sub-nanomolar biochemical potency, biphenyl acetamides like KX2-391 show exceptional translation into cellular efficacy, particularly in hepatic (Huh7, HepG2) and leukemic cell lines[2],[3].

InhibitorChemical ClassPrimary Binding SiteSrc Kinase IC50HepG2 Cell Viability (GI50)Huh7 Cell Viability (GI50)
KX2-391 (Tirbanibulin) Biphenyl AcetamidePeptide Substrate~20 nM60 nM9 nM
Dasatinib AminothiazoleATP Pocket~0.5 nM>500 nM>250 nM
Bosutinib QuinolineATP Pocket~1.2 nM>500 nM>250 nM

Data synthesized from [3] and[2]. Note: KX2-391's potent cellular toxicity is partially attributed to a dual mechanism involving tubulin polymerization inhibition, a unique feature of its pharmacophore[1].

Experimental Validation Workflows

A robust validation system must be logically sequenced. The workflow below moves from isolated biochemical target engagement to cellular phenotypic impact, and finally to intracellular mechanistic confirmation.

ValidationWorkflow Phase1 Phase 1: Biochemical Assay (ADP-Glo Kinase Assay) Phase2 Phase 2: Cellular Efficacy (CellTiter-Glo Viability) Phase1->Phase2 Detail1 Validates non-ATP competitive nature using 1 mM physiological ATP. Phase1->Detail1 Phase3 Phase 3: Target Engagement (p-Src Y416 Western Blot) Phase2->Phase3 Detail2 Assesses GI50 in hepatic (Huh7) and leukemic cell lines. Phase2->Detail2 Detail3 Confirms intracellular inhibition of Src autophosphorylation. Phase3->Detail3

Diagram 2: Three-phase experimental workflow for validating biphenyl acetamide Src inhibitors.

Biochemical Validation: ADP-Glo™ Kinase Assay

The Causality: To definitively prove a biphenyl acetamide is a substrate-site inhibitor, the biochemical assay must be run at physiological ATP levels (1 mM). Traditional luciferase-based assays fail here due to background noise from high ATP. The [4] is selected because it measures the product (ADP) and actively depletes unreacted ATP, allowing for high-ATP conditions without signal saturation[5].

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Kinase Reaction Setup: In a 384-well low-volume plate, add 1 µL of the biphenyl acetamide derivative (using a 10-point serial dilution in 5% DMSO). Add 2 µL of purified recombinant Src kinase.

  • Initiation: Add 2 µL of the Src PTK Substrate/ATP mix. Critical Step: Ensure the final ATP concentration in the well is 1 mM to stress-test ATP competitiveness.

  • Incubation: Incubate at room temperature (RT) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining unconsumed ATP. Incubate at RT for 40 minutes[5].

  • Detection: Add 10 µL of Kinase Detection Reagent (which converts ADP back to ATP and generates luciferase-driven luminescence). Incubate for 30 minutes at RT[4].

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression. A true biphenyl acetamide will maintain its IC50 at 1 mM ATP, whereas an ATP-competitive control (Dasatinib) will show a drastically right-shifted IC50 curve.

Cellular Efficacy: Cell Viability Assay

The Causality: Biochemical potency must translate across the cell membrane. Huh7 and HepG2 lines are selected because biphenyl acetamides demonstrate unique, highly potent efficacy in hepatic carcinomas compared to solid tumors of other origins, making them the ideal self-validating model[3].

Protocol:

  • Seeding: Seed Huh7 and HepG2 cells at 5,000 cells/well in 96-well opaque plates in basal medium supplemented with 2% FBS. Allow 24 hours for attachment.

  • Treatment: Treat cells with a dose-response curve of the biphenyl acetamide (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control (maximum 0.1% final concentration).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add an equal volume of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Analysis: Read luminescence. Normalize the data to the DMSO control to determine the GI50 (the concentration inhibiting cell growth by 50%).

Target Engagement: Phospho-Src (Y416) Western Blot

The Causality: Cell death alone does not prove Src inhibition. Autophosphorylation of Src at Tyrosine 416 (Y416) in the activation loop is the definitive biomarker of an active Src kinase. A successful biphenyl acetamide will abrogate this phosphorylation, proving intracellular target engagement.

Protocol:

  • Cell Treatment: Treat Huh7 cells with the biphenyl acetamide at 1x, 5x, and 10x the established GI50 for 4 to 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Note: Phosphatase inhibitors are non-negotiable to preserve the transient p-Y416 signal.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify the supernatant protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein via SDS-PAGE on a 10% gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-Src (Y416) and Total Src overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using an ECL substrate and quantify band densitometry, normalizing the p-Src signal to Total Src.

References

  • Title: SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases Source: Frontiers in Oncology URL: [Link]

Sources

Crystal Structure Analysis: A Comparative Guide for Small Molecule Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to the Structural Analysis of N-Methylacetamides

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solid-State Structure in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and a prerequisite for ensuring the safety, efficacy, and stability of a final drug product. The precise arrangement of atoms within a crystal lattice, known as the crystal structure, dictates a multitude of physicochemical properties, including solubility, dissolution rate, bioavailability, and manufacturability. For this reason, meticulous crystal structure analysis is a critical-path activity in the pharmaceutical industry.

This guide provides a comparative analysis of crystal structures, with a focus on the fundamental N-methylacetamide moiety. While the primary target of this investigation, 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide, is a molecule of significant interest due to its potential pharmacological applications, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this specific compound.[1][2]

In the absence of experimental data for the target molecule, this guide will pivot to a detailed analysis of two structurally related and crystallographically characterized compounds: N-methylacetamide and 2-Chloro-N-phenylacetamide . By comparing the crystal structure of the simple N-methylacetamide with a derivative containing a phenyl ring, we can elucidate the profound impact of aromatic systems on molecular packing and intermolecular interactions. These insights will, in turn, allow us to extrapolate and predict the likely structural complexities that would be introduced by the larger, more flexible biphenyl group present in our original molecule of interest. This comparative approach serves as a practical framework for researchers facing similar challenges with novel compounds.

Methodology: The Pathway from Powder to Precision Structure

The determination of a molecule's crystal structure is a multi-step process that requires careful execution and interpretation. The workflow described below represents a standard, robust protocol for single-crystal X-ray diffraction (SCXRD), the gold-standard technique for unambiguous structure determination.[3][4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals. For small molecules like N-methylacetamides, this is typically achieved by slow evaporation of a saturated solution in an appropriate solvent. The choice of solvent is critical and often requires screening of multiple candidates. In the case of N-methylacetamide, which is a solid at room temperature, melt crystallization followed by slow cooling can also be an effective technique.[6] For 2-Chloro-N-phenylacetamide, crystallization from a solvent such as ethanol or acetone would be a standard approach.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. The crystal should be free of visible defects and have well-defined faces. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots. A modern detector, such as a CCD or CMOS detector, records the positions and intensities of these spots.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

experimental_workflow Fig. 1: Single-Crystal X-ray Diffraction Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Fig. 1: Single-Crystal X-ray Diffraction Workflow

Comparative Crystal Structure Analysis

In this section, we will compare the crystallographic data for N-methylacetamide and 2-Chloro-N-phenylacetamide. The data presented is compiled from published crystallographic studies.

N-Methylacetamide: A Hydrogen-Bonded Network

N-methylacetamide is a simple yet informative model for the peptide bond.[6][7] Its crystal structure reveals a network of intermolecular hydrogen bonds that dictate the packing of the molecules in the solid state.

Parameter N-Methylacetamide
Chemical FormulaC₃H₇NO
Molecular Weight73.09 g/mol
Crystal SystemOrthorhombic
Space GroupPn2₁a
a (Å)9.65
b (Å)6.33
c (Å)7.17
α (°)90
β (°)90
γ (°)90
Volume (ų)438.9
Z4

Data sourced from Hamzaoui, F. & Baert, F. (1994). Acta Crystallographica Section C, 50(5), 757-759.

The key feature of the N-methylacetamide crystal structure is the formation of infinite chains of molecules linked by N-H···O hydrogen bonds. This is a common and highly stable motif in amides.

nma_packing Fig. 2: N-Methylacetamide Hydrogen Bonding mol1 H₃C-C(=O)-N(H)-CH₃ mol2 H₃C-C(=O)-N(H)-CH₃ mol1->mol2 N-H···O mol3 H₃C-C(=O)-N(H)-CH₃ mol2->mol3 N-H···O

Sources

Comparative Profiling Guide: N-methyl-4-biphenylacetamide (NM4BA) in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

N-methyl-4-biphenylacetamide (NM4BA) represents a lipophilic amide derivative of the non-steroidal anti-inflammatory drug (NSAID) Felbinac (4-biphenylacetic acid). In colon cancer research, this structural class is pivotal due to the well-established link between chronic inflammation (COX-2 overexpression) and colorectal tumorigenesis.

Unlike its free acid parent (Felbinac), the N-methyl acetamide moiety of NM4BA alters two critical parameters:

  • Cellular Permeability: The masking of the carboxylic acid enhances lipophilicity, potentially increasing intracellular accumulation in dense tumor spheroids.[1]

  • Metabolic Stability: The N-methyl group provides resistance against rapid hydrolysis by non-specific amidases, prolonging the compound's half-life compared to primary amides.[1]

The Benchmarking Goal: To determine if NM4BA acts merely as a prodrug of Felbinac or exhibits distinct COX-independent cytotoxicity , a phenomenon frequently observed with amide-modified NSAIDs in colon cancer (e.g., Sulindac derivatives).

The Comparative Landscape

To objectively assess NM4BA, you must run a "Triangulated Screen" using three distinct classes of comparators. Do not screen NM4BA in isolation.

Table 1: Essential Benchmarking Agents
Comparator RoleAgentRationale for Inclusion
Structural Parent Felbinac (4-Biphenylacetic acid)Determines if the amide modification improves potency over the free acid. If NM4BA IC50 ≈ Felbinac IC50, the amide is likely rapidly hydrolyzed.[1]
Mechanistic Standard Celecoxib The "Gold Standard" for COX-2 selective inhibition in colon cancer chemoprevention.[1] Used to normalize COX-2 dependent data.[1]
Cytotoxic Standard 5-Fluorouracil (5-FU) The clinical backbone of colorectal chemotherapy. Provides a "potency floor"; if NM4BA is >50x less potent than 5-FU, it is likely non-viable as a monotherapy.[1]
Negative Control DMSO (0.1%) Critical: Biphenyls are highly hydrophobic.[1] You must normalize against the specific solvent concentration used.[1]

Experimental Design: The "Isogenic" Approach

You must select cell lines that allow you to dissect the Mechanism of Action (MoA) .[1] Using random colon lines will yield uninterpretable noise.

  • HT-29 (ATCC® HTB-38™):

    • Genotype: COX-2 High , APC mutant, p53 mutant.[1]

    • Purpose: Tests efficacy in an inflammation-driven, drug-resistant model.[1]

  • HCT-116 (ATCC® CCL-247™):

    • Genotype: COX-2 Null/Low , MMR deficient (MSI-High), p53 wild-type.[1]

    • Purpose:The Differentiator. If NM4BA kills HCT-116 effectively, it possesses COX-independent anticancer activity (e.g., Wnt/Beta-catenin modulation or direct mitochondrial toxicity).

Visualizing the Screening Workflow

The following diagram outlines the logical flow for validating NM4BA, moving from solubility checks to mechanistic confirmation.

NM4BA_Workflow Compound NM4BA Solid Solubility Solubility Check (DMSO < 0.1%) Compound->Solubility Screen 72h Cytotoxicity (MTT/SRB Assay) Solubility->Screen HT29 HT-29 (COX-2 High) Screen->HT29 HCT116 HCT-116 (COX-2 Null) Screen->HCT116 Decision IC50 Comparison HT29->Decision HCT116->Decision Mech_COX PGE2 ELISA (COX-2 Inhibition) Decision->Mech_COX If HT-29 sensitive Mech_Apop Caspase 3/7 (Apoptosis) Decision->Mech_Apop If HCT-116 sensitive

Caption: Logical screening cascade for NM4BA. Differential sensitivity between HT-29 and HCT-116 dictates the downstream mechanistic assay.

Detailed Protocols

Protocol A: Solubility & Formulation (The "Biphenyl Trap")

Expert Insight: Biphenyl acetamides often precipitate in aqueous media, causing false negatives.[1]

  • Stock Prep: Dissolve NM4BA in 100% DMSO to 50 mM. Vortex for 2 minutes.

  • Working Solution: Dilute stock into serum-free media first. Serum proteins (Albumin) can bind lipophilic biphenyls, masking their activity.[1]

  • Turbidity Check: Measure Absorbance at 600nm. If OD > 0.05 compared to media, the compound has precipitated.[1] Do not proceed.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Standard: ISO 10993-5 adapted for oncology.[1]

  • Seeding: Seed 3,000 cells/well (HCT-116) and 5,000 cells/well (HT-29) in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with NM4BA, Felbinac, and 5-FU in a 9-point dilution series (e.g., 100 µM to 0.39 µM).

    • Note: Ensure final DMSO is constant (0.1%) across all wells.[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1] Read at 570nm.

  • Calculation: Fit curves using non-linear regression (log(inhibitor) vs. response) to determine IC50.

Protocol C: Mechanistic Validation (COX-2 vs. Apoptosis)

If NM4BA shows potency (IC50 < 50 µM), determine the driver.[1]

1. PGE2 Suppression (COX-2 Activity):

  • Stimulate HT-29 cells with LPS (1 µg/mL) for 4 hours to induce COX-2.[1]

  • Treat with NM4BA (at IC50 concentration) for 24 hours.[1]

  • Collect supernatant and quantify Prostaglandin E2 (PGE2) via ELISA.[1]

  • Success Criteria: >50% reduction in PGE2 indicates functional COX-2 inhibition.[1]

2. Apoptosis Induction (Caspase 3/7):

  • Use a luminescent Caspase-Glo® 3/7 assay.[1]

  • Expert Insight: Biphenyls often induce "anoikis" (detachment-induced death).[1] Ensure you include floating cells in your analysis if using flow cytometry.[1]

Mechanistic Pathway Visualization

Understanding where NM4BA intersects with cellular signaling is crucial for publication.[1]

NM4BA_Pathway NM4BA NM4BA (Intracellular) COX2 COX-2 Enzyme NM4BA->COX2 Inhibition? Mito Mitochondria (Bcl-2/Bax) NM4BA->Mito Direct Toxicity? AA Arachidonic Acid AA->COX2 PGE2 PGE2 (Proliferation Signal) COX2->PGE2 Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) PGE2->Apoptosis Inhibits Caspase->Apoptosis

Caption: Dual-hypothesis pathway: NM4BA may inhibit COX-2 (reducing PGE2) or directly trigger mitochondrial apoptosis.

Data Interpretation & Benchmarks

When analyzing your data, use these reference ranges to categorize NM4BA's performance.

Activity LevelIC50 Range (HT-29)InterpretationActionable Next Step
Highly Potent < 10 µMSuperior to typical NSAIDs.[1] Likely off-target toxicity or potent uptake.[1]Run tubulin polymerization or kinase profiling.[1]
Moderate 10 - 60 µMTypical for lipophilic biphenyls.[1] Comparable to Celecoxib.[1][2]Focus on PK/PD properties (solubility/metabolism).[1]
Weak/Inactive > 100 µMCompound is likely not entering the cell or is biologically inert.[1]Stop development. Re-design structure (e.g., remove methyl).[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3343, Felbinac (4-Biphenylacetic acid).[1] [Link][1]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays (MTT/Resazurin).[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

  • Grosch, S., et al. (2001).[1] COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib. FASEB Journal.[1] [Link]

Sources

Safety Operating Guide

2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex active pharmaceutical ingredient (API) intermediates. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship.

When handling 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide , standard generic waste protocols are insufficient. This compound features a highly lipophilic biphenyl core coupled with a nitrogenous acetamide group. This specific structural combination dictates strict operational logistics to prevent environmental bioaccumulation and the release of toxic combustion byproducts.

This guide provides the mechanistic reasoning, regulatory framework, and step-by-step operational logistics required to safely manage and dispose of this compound.

Physicochemical Risk Profiling & Causality

To design a self-validating disposal protocol, we must first understand why the compound behaves the way it does. Every disposal action is a direct consequence of the molecule's physicochemical properties.

Structural FeatureChemical PropertyOperational & Disposal Implication
Biphenyl Core High lipophilicity (LogP > 3.0), poor aqueous solubility.Prone to environmental persistence and bioaccumulation. Zero drain disposal is permitted under any circumstance.
Acetamide Moiety Nitrogen-containing amide bond.Thermal degradation generates toxic nitrogen oxides (NOx). Requires routing to incinerators equipped with NOx scrubbers.
Solid State Fine crystalline powder.High risk of aerosolization and surface contamination during weighing. Requires handling in a Class II BSC or fume hood.

Regulatory Classification & Segregation Logic

A common point of operational confusion in drug development labs is the presence of the "biphenyl" nomenclature. While this compound contains a biphenyl core, it is not a Polychlorinated Biphenyl (PCB)[1].

Therefore, it is exempt from the highly restrictive that govern PCB remediation and bulk product waste[2]. Instead, it must be managed under the as a standard non-halogenated toxic organic waste[3].

Field-Proven Insight: Mischaracterizing this compound as a PCB leads to unnecessary logistical delays and exorbitant disposal fees. Conversely, treating its aqueous washings as unregulated waste violates basic [4].

Mechanistic Disposal Workflow

The following decision matrix illustrates the strict segregation pathways required to maintain compliance and safety when generating waste streams containing this compound.

G Start This compound Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Incinerate High-Temp Incineration (>1000°C + NOx Scrubbers) Solid->Incinerate Double-bagged Rigid Container Org Organic Solvents (DMSO, MeOH, etc.) Liquid->Org Aq Aqueous Mixtures (Buffers, Washes) Liquid->Aq Org->Incinerate Non-Halogenated Waste Stream Biohazard Aqueous Toxic Waste (No Drain Disposal) Aq->Biohazard Collect in HDPE Carboys Biohazard->Incinerate Specialized Aqueous Treatment

Decision matrix for the segregation and disposal of biphenyl-acetamide waste streams.

Standard Operating Procedures (SOP): Step-by-Step Disposal

Implementing ensures that waste is minimized at the source and contained effectively once generated[5].

Protocol A: Solid Waste Management (Powders & Contaminated Consumables)

Causality: The lipophilic nature of the biphenyl ring means the compound strongly adheres to plastics and glassware. Attempting to wash heavily contaminated consumables often generates massive volumes of hazardous solvent waste. Direct solid disposal is more efficient.

  • Segregation: Place all contaminated consumables (weigh boats, spatulas, pipette tips, gloves) immediately into a designated, chemically compatible solid waste bag (e.g., 4-mil polyethylene).

  • Containment: Double-bag the waste to prevent puncture leaks and place it inside a rigid, puncture-proof secondary container.

  • Labeling: Label the container explicitly as "Toxic Solid Waste: Contains Non-Halogenated Biphenyl Derivatives."

  • Destruction Routing: Route to an EPA-approved facility for high-temperature incineration (>1000°C).

Protocol B: Liquid Waste Management (Organic Solutions)

Causality: Solutions in DMSO, methanol, or dichloromethane act as molecular vehicles, drastically increasing the dermal penetration risk of the compound.

  • Stream Separation: Do not mix with halogenated waste unless the primary solvent itself is halogenated (e.g., DCM). If dissolved in standard drug-discovery solvents like DMSO or MeOH, route to the "Non-Halogenated Organic Waste" stream.

  • Containerization: Use high-density polyethylene (HDPE) carboys. Leave at least 20% headspace to account for vapor expansion and prevent pressure-induced ruptures.

  • Secondary Containment: Store the carboy in a chemical spill tray capable of holding 110% of the container's total volume.

  • Disposal Routing: Ensure your institutional disposal vendor utilizes incinerators equipped with nitrogen oxide (NOx) scrubbers, as the combustion of the acetamide group will generate NOx gases.

Protocol C: Immediate Spill Response & Decontamination

Causality: Aerosolized powders pose an immediate inhalation risk, while liquid spills in organic solvents facilitate rapid dermal absorption and facility contamination.

  • Isolation & Assessment: Immediately evacuate personnel from a 10-foot radius. Determine if the spill is solid (powder) or liquid (dissolved in solvent).

  • PPE Donning: Equip double nitrile gloves (to protect against solvent permeation), splash-proof chemical goggles, and a dedicated lab coat.

  • Containment (Liquid): Deploy universal chemical spill pads or an inert absorbent (e.g., vermiculite) around the perimeter of the spill to prevent spreading. Do not use combustible materials like paper towels for large organic solvent spills.

  • Containment (Solid): Lightly dampen the powder with a low-volatility solvent (e.g., isopropanol) or water to suppress aerosolization. Never sweep dry chemical powders.

  • Extraction & Surface Decontamination: Carefully scoop the absorbed material or dampened powder using a non-sparking, static-free dustpan. Transfer to a 4-mil polyethylene hazardous waste bag. Wash the contaminated surface with isopropanol to dissolve residual biphenyl traces, followed by a final wash with standard laboratory detergent and water.

  • Waste Routing: Seal all cleanup materials, including used PPE, into the solid hazardous waste stream for incineration.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory. Source: NCBI Bookshelf - National Institutes of Health. URL:[Link][5]

  • Title: Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Source: Washington State Department of Ecology. URL:[Link][1]

  • Title: Waste Code - RCRAInfo. Source: U.S. Environmental Protection Agency (EPA). URL:[Link][3]

  • Title: Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Source: U.S. Environmental Protection Agency (EPA). URL:[Link][2]

Sources

Personal protective equipment for handling 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a system of applied physical chemistry. 2-([1,1'-Biphenyl]-4-YL)-N-methylacetamide is a lipophilic, aromatic amide frequently utilized in drug discovery and materials science. Because comprehensive toxicological profiles (such as in vivo chronic toxicity or specific target organ toxicity) are often incomplete for specialized biphenyl derivatives during early-stage research, we must employ a conservative, mechanistic approach to risk mitigation.

The following guide provides the essential operational, safety, and disposal frameworks required to handle this compound safely, ensuring that every procedure acts as a self-validating system.

Risk Assessment & Mechanistic Rationale

The physical and chemical properties of this compound dictate our operational strategy:

  • Lipophilicity & Dermal Penetration: The biphenyl moiety confers significant lipophilicity. While the dry crystalline powder poses a minimal dermal absorption risk on intact skin, dissolving this compound in penetrant carrier solvents (e.g., DMSO, DMF, or Dichloromethane) acts as a "molecular Trojan horse." These solvents rapidly carry the solute across the stratum corneum, transforming a localized hazard into a systemic one.

  • Electrostatic Aerosolization: As a dry powder, this compound can accumulate static charge during spatulation, leading to micro-aerosolization. Inhalation of these micro-particles bypasses first-pass metabolism, directly entering the bloodstream via the alveolar interface.

  • Chemical Stability: The N-methylacetamide group is highly resistant to hydrolysis. Spills will not naturally degrade in the ambient laboratory environment and require active physical removal rather than passive chemical neutralization.

According to the, working with chemicals of unknown or pending toxicity requires establishing a baseline of rigorous engineering controls before relying on Personal Protective Equipment (PPE)[1]. PPE is your final barrier, not your primary strategy.

Core PPE Matrix

The mandates that PPE selection must be based on a formal, documented hazard assessment[2]. The following matrix is optimized specifically for handling biphenyl amides.

Body PartRequired PPEMaterial SpecificationMechanistic Rationale
Hands / Skin Double GlovesInner: Nitrile (4 mil)Outer: Neoprene or Nitrile (8 mil)Nitrile provides excellent resistance to the dry powder. If handling the compound in DMSO, double-gloving is mandatory; DMSO degrades nitrile over time, so the outer glove must be stripped immediately upon liquid contamination.
Eyes / Face Safety GogglesANSI Z87.1 certified, indirect ventingIndirect venting prevents powder aerosols and solvent vapors from bypassing the seal, unlike standard safety glasses which leave dangerous orbital gaps.
Respiratory N95 / P100 RespiratorNIOSH-approved particulate filterRequired only if weighing outside a certified fume hood (e.g., bulk transfer). Protects against the electrostatic aerosolization of the crystalline powder.
Body Lab Coat & SleevesFlame-resistant (FR) cotton coat with disposable Tyvek sleevesTyvek sleeves prevent the lipophilic powder from adhering to the porous fabric of the lab coat, mitigating secondary exposure when leaving the laboratory.

Operational Plan: Step-by-Step Methodology

To ensure scientific integrity, every protocol must be a self-validating system . Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Handling Setup

  • Purge the Environment: Turn on the analytical balance inside a certified Class II chemical fume hood. Ensure the hood sash is positioned at the marked operational height.

    • Validation Check: Tape a small, 1-inch strip of a Kimwipe to the bottom edge of the sash. It must flutter inward continuously, confirming active negative pressure.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing boat and the sealed vial of this compound.

    • Causality: Biphenyl derivatives are highly crystalline. Unmitigated static charge causes the powder to "jump," contaminating the balance and creating an invisible inhalation hazard.

Phase 2: Handling & Transfer 3. Don PPE: Equip double nitrile gloves, indirect-vented safety goggles, and your lab coat with Tyvek sleeves. 4. Weighing: Using a grounded micro-spatula, carefully transfer the desired mass into the anti-static weigh boat.

  • Validation Check: The balance reading should stabilize within 3 seconds. If the digital readout drifts continuously, static charge or micro-currents are still present, and the anti-static gun must be used again.

  • Solubilization: If creating a stock solution, add the penetrant solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap immediately and vortex.

    • Causality: Once in solution, the chemical transitions from a manageable respiratory hazard to a severe, rapid-onset contact hazard.

Phase 3: Post-Handling Decontamination 6. Surface Wipe: Wipe down the balance and hood surface with a solvent-dampened towel (e.g., 70% Isopropanol), followed immediately by a dry wipe to prevent smearing the lipophilic residue. 7. Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands with soap and water.

Workflow A 1. Pre-Handling Setup (Fume Hood & Anti-Static) B 2. Don PPE Matrix (Double Gloves, Goggles) A->B C 3. Weighing & Transfer (Validation: Stable Balance) B->C D 4. Solubilization (DMSO/Carrier Solvent) C->D E 5. Decontamination (IPA Wipe & Doffing) D->E

Figure 1: Self-validating operational workflow for handling biphenyl amides.

Disposal & Waste Management Plan

Under the , hazardous waste must be managed strictly from "cradle to grave"[3]. Because this compound is a synthetic organic compound, it must be segregated properly to prevent environmental contamination.

Phase 1: Segregation

  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, empty vials, Tyvek sleeves) into a designated, puncture-proof solid hazardous waste container lined with a heavy-duty poly bag.

  • Liquid Waste:

    • If dissolved in a non-halogenated solvent (e.g., DMSO, Ethanol), transfer to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" carboy.

    • Validation Check: Verify the pH of the liquid waste carboy is between 4 and 10 using pH strips before addition to prevent unwanted exothermic reactions with incompatible legacy waste.

Phase 2: Labeling & Compliance 3. Documentation: Log the exact mass/volume of the compound added to the satellite accumulation area waste log.

  • Causality: Accurate waste characterization is legally required for downstream commercial incineration and prevents dangerous chemical cross-reactions during transport.

Accidental Exposure & Spill Protocol

In the event of a spill or exposure, speed and correct methodology are critical.

  • Dermal Exposure (Solution): If the compound is spilled on the skin while dissolved in a solvent like DMSO, do not immediately use soap . DMSO can drive soap surfactants deeper into the dermal layers.

    • Self-Validating Action: Flush the affected area with copious amounts of lukewarm water for a minimum of 15 minutes. Verify the skin shows no redness or lipid-stripping (whitening) before seeking medical evaluation.

  • Powder Spill: Do not sweep dry powder with a brush, as this generates highly inhalable aerosols.

    • Self-Validating Action: Cover the spill with damp paper towels (using water or a 10% ethanol solution) to dissolve and trap the powder. Wipe inward from the edges to the center to prevent spreading the contamination zone.

Spill S1 Spill Detected S2 Assess State S1->S2 S3 Dry Powder Spill (Wet Wipe / Trap) S2->S3 Solid S4 Solution Spill (Chemical Absorbent Pads) S2->S4 Liquid S5 RCRA Compliant Disposal S3->S5 S4->S5

Figure 2: Decision matrix and response pathway for accidental chemical spills.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Guidelines and RCRA Compliance. U.S. EPA. Available at:[Link]

Sources

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